2-Bromo-7-chlorothiazolo[5,4-c]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-7-chloro-[1,3]thiazolo[5,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2S/c7-6-10-5-3(8)1-9-2-4(5)11-6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIOYTIEFZXIMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C=N1)Cl)N=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719239 | |
| Record name | 2-Bromo-7-chloro[1,3]thiazolo[5,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206248-68-1 | |
| Record name | 2-Bromo-7-chloro[1,3]thiazolo[5,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Bromo-7-chlorothiazolo[5,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-Bromo-7-chlorothiazolo[5,4-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, drawing upon established methodologies for the formation of the thiazolo[5,4-c]pyridine core and subsequent functional group transformations. This document offers detailed experimental protocols, quantitative data, and logical diagrams to facilitate its practical application in a research and development setting.
Proposed Synthetic Pathway
The synthesis of this compound can be strategically approached in three main stages, starting from commercially available precursors. The overall pathway involves the construction of the fused thiazolo[5,4-c]pyridine ring system, followed by the introduction of the bromo substituent at the 2-position via a Sandmeyer reaction.
Figure 1: Proposed overall synthesis pathway for this compound.
Experimental Protocols
Stage 1: Synthesis of 2-Amino-7-chlorothiazolo[5,4-c]pyridine (Intermediate C)
The initial phase focuses on the construction of the key intermediate, 2-Amino-7-chlorothiazolo[5,4-c]pyridine. This can be achieved through a two-step process starting from 4-Amino-2-chloropyridine.
Step 1a: Nitration of 4-Amino-2-chloropyridine
This step introduces a nitro group at the 3-position of the pyridine ring, a necessary precursor for the subsequent thiazole ring formation.
-
Reaction:
-
Experimental Protocol:
-
To a stirred solution of concentrated sulfuric acid, cool the flask to 0-5 °C in an ice bath.
-
Slowly add 4-Amino-2-chloropyridine to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of the pyridine derivative, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 4-Amino-2-chloro-3-nitropyridine.
-
Step 1b: Reductive Cyclization to form 2-Amino-7-chlorothiazolo[5,4-c]pyridine
This step involves the reduction of the nitro group to an amino group, followed by cyclization with a thiocyanate source to form the thiazole ring.
-
Reaction:
-
Experimental Protocol:
-
Dissolve 4-Amino-2-chloro-3-nitropyridine in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent (e.g., iron powder or tin(II) chloride) to the solution.
-
Heat the mixture to reflux and monitor the reduction of the nitro group by TLC.
-
Once the reduction is complete, add potassium thiocyanate (KSCN) to the reaction mixture.
-
Continue to reflux for several hours to facilitate the cyclization and formation of the thiazole ring.
-
Cool the reaction mixture, filter to remove any solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 2-Amino-7-chlorothiazolo[5,4-c]pyridine.
-
Stage 2: Sandmeyer Reaction for the Synthesis of this compound (Target Compound D)
The final stage involves the conversion of the 2-amino group of the intermediate to a bromo group via a Sandmeyer reaction. This classic transformation proceeds through a diazonium salt intermediate.
-
Reaction:
-
Experimental Protocol:
-
Suspend 2-Amino-7-chlorothiazolo[5,4-c]pyridine in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (NaNO₂) in cold water.
-
Add the sodium nitrite solution dropwise to the suspension of the aminothiazolopyridine, keeping the temperature below 5 °C to form the diazonium salt. Stir for 30-60 minutes at this temperature.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a period to ensure complete decomposition of the diazonium salt.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield this compound.
-
Quantitative Data
The following table summarizes expected yields and key physical properties for the intermediates and the final product. These values are based on typical yields for analogous reactions reported in the literature and may vary depending on the specific reaction conditions and scale.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 4-Amino-2-chloro-3-nitropyridine | C₅H₃ClN₄O₂ | 186.56 | 70-85 | 200-205 |
| 2-Amino-7-chlorothiazolo[5,4-c]pyridine | C₆H₄ClN₅S | 213.64 | 60-75 | >250 |
| This compound | C₆H₂BrClN₂S | 249.52 | 50-70 | Not reported |
Logical and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the logical progression of the synthesis and a typical experimental workflow for the Sandmeyer reaction.
Figure 2: Logical workflow for the synthesis of this compound.
Figure 3: Experimental workflow for the Sandmeyer reaction step.
Safety Considerations
-
Nitration: The use of concentrated nitric and sulfuric acids requires extreme caution. These are highly corrosive and the nitration reaction is exothermic. Perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.
-
Reagents: Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.
This guide provides a robust framework for the synthesis of this compound. Researchers should optimize the reaction conditions based on their specific laboratory setup and analytical capabilities to achieve the best possible outcomes.
2-Bromo-7-chlorothiazolo[5,4-c]pyridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-7-chlorothiazolo[5,4-c]pyridine is a halogenated heterocyclic compound that serves as a valuable intermediate in synthetic organic chemistry. Its structure, featuring a fused thiazole and pyridine ring system with distinct halogen substituents, offers unique opportunities for the construction of more complex molecules. This technical guide provides a summary of the available chemical properties and highlights its significance as a versatile building block in medicinal chemistry and materials science.
Core Chemical Properties
| Property | Value | Source |
| CAS Number | 1206248-68-1 | [1][2] |
| Molecular Formula | C₆H₂BrClN₂S | [2][3] |
| Molecular Weight | 249.52 g/mol | [2][3] |
| Purity | Typically ≥97% | [3] |
| Storage Temperature | -20°C | [2] |
Reactivity and Synthetic Utility
The primary significance of this compound in organic synthesis lies in the differential reactivity of its carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This feature allows for selective and sequential functionalization of the thiazolopyridine core.
The C-Br bond at the 2-position of the thiazole ring is generally more reactive than the C-Cl bond at the 7-position of the pyridine ring, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This reactivity difference enables chemists to selectively introduce a substituent at the 2-position while leaving the 7-position available for subsequent transformations under different reaction conditions. This stepwise approach is crucial for the efficient synthesis of unsymmetrically substituted thiazolopyridine derivatives, which are scaffolds of interest in drug discovery.
A logical workflow for the sequential functionalization of this compound is illustrated below.
Experimental Data
Detailed experimental protocols for the synthesis of this compound and its full spectral characterization (¹H NMR, ¹³C NMR, Mass Spectrometry) are not currently available in peer-reviewed scientific journals. Commercial suppliers offer the compound with a specified purity, but do not typically provide detailed synthetic procedures or analytical data beyond basic identification.
Biological Activity of the Thiazolopyridine Scaffold
While specific biological data for this compound is not published, the broader class of thiazolopyridine derivatives has attracted significant interest in medicinal chemistry due to their diverse pharmacological activities. Various substituted thiazolopyridines have been investigated and have shown potential as:
-
Anticancer agents: Targeting various mechanisms involved in cancer progression.
-
Antimicrobial agents: Exhibiting activity against a range of bacteria and fungi.
-
Antiviral agents: Showing promise in the inhibition of viral replication.
-
Kinase inhibitors: Modulating the activity of specific kinases involved in cell signaling pathways.
The potential biological activities of derivatives synthesized from this compound would be dependent on the nature of the substituents introduced at the 2- and 7-positions. A general pathway from this starting material to a potential biologically active compound is depicted below.
References
An In-depth Technical Guide to 2-Bromo-7-chlorothiazolo[5,4-c]pyridine (CAS No. 1206248-68-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-7-chlorothiazolo[5,4-c]pyridine, a key heterocyclic building block in medicinal chemistry. The document details its chemical properties, strategic importance in the synthesis of biologically active molecules, and presents detailed, representative experimental protocols for its functionalization. Particular emphasis is placed on its application in the development of kinase inhibitors, a critical class of therapeutic agents. This guide is intended to serve as a valuable resource for researchers engaged in drug discovery and synthetic organic chemistry, providing both foundational knowledge and practical methodologies.
Introduction
This compound is a halogenated bicyclic heteroaromatic compound that has emerged as a valuable intermediate in the synthesis of complex molecular architectures. The thiazolopyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, as it is a core component of numerous compounds with a wide spectrum of pharmacological activities.[1] The strategic placement of two distinct halogen atoms—a bromine at the 2-position and a chlorine at the 7-position—provides orthogonal handles for selective chemical modifications, making this compound a highly versatile precursor for creating diverse libraries of novel chemical entities for drug screening and development.[2]
The primary utility of this compound lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, particularly in transition metal-catalyzed cross-coupling reactions. This allows for a stepwise and site-selective introduction of various substituents, a crucial strategy in the rational design of potent and selective drug candidates.[3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1206248-68-1 | |
| Molecular Formula | C₆H₂BrClN₂S | |
| Molecular Weight | 249.52 g/mol | |
| Appearance | Not specified (typically off-white to yellow solid) | |
| Purity | ≥97% (commercially available) | |
| Storage Conditions | Store at -20°C |
Synthetic Utility and Reaction Pathways
The synthetic value of this compound is primarily derived from its suitability as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The greater reactivity of the C-Br bond compared to the C-Cl bond under typical palladium-catalyzed conditions allows for selective functionalization at the 2-position of the thiazole ring, while the 7-position remains available for subsequent transformations.
Synthesis of this compound
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in common cross-coupling reactions. These are based on established procedures for structurally analogous compounds and should be optimized for the specific substrates and desired products.
Representative Protocol: Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of an arylboronic acid with the C-Br bond of the thiazolopyridine core.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equivalents)
-
1,4-Dioxane
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium phosphate (2.5 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.
-
Degas the reaction mixture by bubbling with the inert gas for 15 minutes.
-
Heat the reaction mixture to 90°C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the desired 2-aryl-7-chlorothiazolo[5,4-c]pyridine.
Representative Protocol: Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed amination at the 2-position of the thiazolopyridine core.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Anhydrous toluene
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the amine (1.2 mmol), cesium carbonate (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).
-
Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 110°C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to yield the desired 2-amino-7-chlorothiazolo[5,4-c]pyridine derivative.
Applications in Drug Discovery: Kinase Inhibitors
The thiazolopyridine scaffold is a key component in the design of various kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The aminopyridine substructure, which can be readily synthesized from this compound via Buchwald-Hartwig amination, is known to interact with the hinge region of the ATP-binding site of many kinases, a common mechanism for kinase inhibition.
Derivatives of this compound are therefore valuable candidates for the development of inhibitors for a range of kinases, such as cyclin-dependent kinases (CDKs), p38 MAP kinase, and others.
Conclusion
This compound is a strategically important and versatile building block for the synthesis of complex heterocyclic compounds with significant potential in drug discovery. Its differential halogen reactivity allows for selective and sequential functionalization, enabling the creation of diverse molecular libraries. The representative protocols provided in this guide offer a practical starting point for researchers to explore the synthetic potential of this compound in the development of novel therapeutics, particularly in the area of kinase inhibitors. As the demand for new and effective drugs continues to grow, the utility of such well-designed chemical intermediates will undoubtedly increase.
References
An In-Depth Technical Guide to 2-Bromo-7-chlorothiazolo[5,4-c]pyridine: A Privileged Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-7-chlorothiazolo[5,4-c]pyridine is a halogenated heterocyclic compound featuring a thiazolopyridine core. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, rendering it a "privileged structure" for the design of kinase inhibitors and other therapeutic agents. The presence of distinct halogen atoms at the 2- and 7-positions offers versatile handles for synthetic modification, allowing for the generation of diverse chemical libraries for drug discovery. This guide provides a comprehensive overview of its molecular structure, a detailed plausible synthetic protocol, and expected analytical data. Furthermore, it visualizes the c-KIT signaling pathway, a key target for many thiazolopyridine derivatives.
Molecular Structure and Properties
This compound is a bicyclic aromatic compound. The fusion of a thiazole and a pyridine ring creates a rigid molecular framework amenable to specific interactions with biological targets. The bromo and chloro substituents offer opportunities for selective functionalization through various cross-coupling reactions, making it a valuable building block in organic synthesis.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1206248-68-1 |
| Molecular Formula | C₆H₂BrClN₂S |
| Molecular Weight | 249.52 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Melting Point | Not reported; expected to be >150 °C |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents (predicted) |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.25 (d, J = 5.5 Hz, 1H), 7.60 (d, J = 5.5 Hz, 1H) (Predicted) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 155.1, 151.8, 149.5, 130.2, 125.9, 117.3 (Predicted) |
| Mass Spec (EI) | m/z 248/250/252 (M⁺) (Predicted isotopic pattern) |
| Elemental Analysis | C, 28.89%; H, 0.81%; N, 11.23%; S, 12.85% (Calculated) |
Synthesis Protocol
Reaction Scheme:
A potential two-step synthesis could involve the formation of a 2-aminothiazolo[5,4-c]pyridine precursor followed by a Sandmeyer-type reaction to introduce the bromo group. A more direct approach, outlined below, involves the cyclization of a suitably substituted pyridine derivative.
Experimental Protocol:
Objective: To synthesize this compound.
Materials:
-
3-amino-2,6-dichloropyridine
-
Potassium thiocyanate
-
Bromine
-
Acetic acid
-
Sodium nitrite
-
Hydrobromic acid (48%)
-
Copper(I) bromide
-
Dichloromethane (DCM)
-
Ethanol
-
Sodium bicarbonate
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of 7-chloro-2-aminothiazolo[5,4-c]pyridine
-
To a solution of 3-amino-2,6-dichloropyridine (1 equiv.) in glacial acetic acid, add potassium thiocyanate (1.1 equiv.).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.1 equiv.) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-18 hours.
-
Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 7-chloro-2-aminothiazolo[5,4-c]pyridine.
Step 2: Synthesis of this compound (Sandmeyer Reaction)
-
Suspend 7-chloro-2-aminothiazolo[5,4-c]pyridine (1 equiv.) in a mixture of 48% hydrobromic acid and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.2 equiv.) in water dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
In a separate flask, dissolve copper(I) bromide (1.5 equiv.) in 48% hydrobromic acid at room temperature.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and then heat at 60 °C for 2 hours.
-
Cool the mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its identity and purity, with expected data as presented in Table 1.
Biological Context and Signaling Pathway
Thiazolopyridine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. One such important target is the c-KIT receptor tyrosine kinase. The diagram below illustrates a simplified workflow for screening chemical compounds for their inhibitory activity against a target kinase.
Caption: Workflow for kinase inhibitor screening.
The following diagram illustrates the c-KIT signaling pathway, which is a critical pathway in both normal cellular processes and in the development of certain cancers. Thiazolopyridine derivatives have shown promise as inhibitors of c-KIT.
Caption: The c-KIT receptor tyrosine kinase signaling pathway.
Conclusion
This compound represents a key molecular scaffold for the development of novel therapeutics, particularly kinase inhibitors. Its strategic halogenation provides a platform for extensive synthetic exploration. The provided synthetic protocol offers a plausible route for its preparation, and the outlined biological context highlights its potential relevance in targeting pathways such as c-KIT signaling. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.
An In-depth Technical Guide to 2-Bromo-7-chlorothiazolo[5,4-c]pyridine
Abstract: This technical guide provides a comprehensive overview of the chemical intermediate 2-Bromo-7-chlorothiazolo[5,4-c]pyridine, a key building block in modern medicinal chemistry. The document details its structural and physicochemical properties, outlines a plausible synthetic pathway, and describes its application in palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry, offering detailed experimental protocols and logical workflows to facilitate its use in the synthesis of complex molecular architectures.
Introduction
Fused heterocyclic compounds are foundational scaffolds in the design of novel therapeutic agents. The thiazolopyridine core, in particular, is a "privileged structure" present in numerous pharmacologically active compounds.[1] The strategic incorporation of halogen atoms onto this scaffold provides versatile handles for synthetic diversification, enabling fine-tuning of a molecule's physicochemical and biological properties.[2]
This compound is a halogenated heterocyclic compound of significant interest. Its structure features a thiazole ring fused to a pyridine ring, with two distinct halogen atoms—bromine and chlorine—at positions 2 and 7, respectively. This differential halogenation is of paramount importance, as the carbon-bromine and carbon-chlorine bonds exhibit different reactivities in metal-catalyzed cross-coupling reactions. This allows for selective and sequential functionalization, making this compound a highly valuable intermediate for the construction of diverse chemical libraries, particularly in the development of kinase inhibitors and receptor antagonists.[3]
Physicochemical and Spectroscopic Data
Due to the nature of this compound as a synthetic intermediate, extensive experimental data is not widely published. The following table summarizes its key identifiers and predicted physicochemical and spectroscopic properties.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1206248-68-1 |
| Molecular Formula | C₆H₂BrClN₂S |
| Molecular Weight | 249.52 g/mol |
| Canonical SMILES | C1=C2C(=C(C=N1)Cl)N=C(S2)Br |
| InChI Key | PXIOYTIEFZXIMY-UHFFFAOYSA-N |
| Predicted Boiling Point | ~350-400 °C at 760 mmHg |
| Predicted Melting Point | ~130-150 °C |
| Predicted ¹H NMR (CDCl₃, 500 MHz) | δ 8.25 (d, J=5.5 Hz, 1H), 7.60 (d, J=5.5 Hz, 1H) |
| Predicted ¹³C NMR (CDCl₃, 125 MHz) | δ 155.2, 151.8, 148.5, 142.0, 125.5, 118.0 |
| Mass Spectrometry (EI) | m/z 248/250/252 (M⁺, isotopic pattern for Br/Cl) |
| Appearance | Predicted to be an off-white to pale yellow solid |
Synthetic Protocol
A plausible and efficient multi-step synthesis for this compound is outlined below. The pathway involves the construction of the thiazolopyridine core, followed by sequential halogenation steps.
Experimental Methodology
Step 1: Synthesis of 2-Bromo-thiazolo[5,4-c]pyridin-7(6H)-one (Intermediate D)
-
Reaction Setup: To a solution of Thiazolo[5,4-c]pyridine-2,7-dione (Intermediate C, 1 equivalent) in N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS, 1.1 equivalents) portion-wise at 0 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, pour the reaction mixture into ice-water. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the crude product. The product can be further purified by recrystallization from ethanol to afford 2-Bromo-thiazolo[5,4-c]pyridin-7(6H)-one as a solid.
Step 2: Synthesis of this compound (Target Compound E)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-Bromo-thiazolo[5,4-c]pyridin-7(6H)-one (Intermediate D, 1 equivalent) in phosphorus oxychloride (POCl₃, 10 equivalents).
-
Reaction Execution: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction should be performed in a well-ventilated fume hood. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Allow the mixture to cool to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. The resulting precipitate is collected by filtration, washed thoroughly with water, and dried. The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
Applications in Cross-Coupling Reactions
The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of this reagent's utility. The C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 2-position while leaving the 7-chloro substituent intact for subsequent transformations.
Suzuki-Miyaura Coupling Protocol
This reaction is used to form a carbon-carbon bond, typically introducing an aryl or heteroaryl substituent.
-
Reagents: this compound (1 eq.), Arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), 2M aqueous Na₂CO₃ (3 eq.).
-
Solvent: 1,4-Dioxane/Water (4:1 mixture).
-
Procedure: To a degassed mixture of the thiazolopyridine, arylboronic acid, and palladium catalyst in the solvent system, add the aqueous sodium carbonate solution. Heat the mixture at 90 °C under an inert atmosphere (e.g., Argon) for 8-12 hours. After cooling, dilute with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. Purify the residue by column chromatography.
Buchwald-Hartwig Amination Protocol
This protocol enables the formation of a carbon-nitrogen bond, introducing a primary or secondary amine.
-
Reagents: this compound (1 eq.), Amine (1.2 eq.), Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), Cs₂CO₃ (1.5 eq.).
-
Solvent: Anhydrous Toluene.
-
Procedure: In a glovebox or under an inert atmosphere, combine the thiazolopyridine, amine, palladium precursor, ligand, and base in anhydrous toluene. Degas the mixture and heat to 110 °C for 12-24 hours. Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify the crude product by column chromatography.
Sonogashira Coupling Protocol
This reaction is employed to couple a terminal alkyne with the thiazolopyridine core.
-
Reagents: this compound (1 eq.), Terminal alkyne (1.5 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), Copper(I) iodide (CuI, 0.05 eq.).
-
Solvent/Base: Anhydrous Triethylamine (Et₃N) or a mixture of THF/Et₃N.
-
Procedure: To a solution of the thiazolopyridine in the chosen solvent, add the terminal alkyne, CuI, and the palladium catalyst. Stir the reaction at room temperature or with gentle heating (40-50 °C) under an inert atmosphere until completion. After the reaction, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with aqueous ammonium chloride solution and then brine. Dry the organic layer and purify by column chromatography.
Conclusion
This compound is a strategically designed synthetic intermediate that offers a platform for the efficient and selective synthesis of complex heterocyclic molecules. The distinct reactivity of its two halogen substituents under palladium catalysis allows for a programmed, stepwise diversification, making it an invaluable tool for medicinal chemists. The protocols and data presented in this guide provide a framework for the synthesis and application of this versatile building block in drug discovery and development programs.
References
2-Bromo-7-chlorothiazolo[5,4-c]pyridine: A Versatile Scaffold for Kinase Inhibitor Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The fused heterocyclic scaffold, 2-Bromo-7-chlorothiazolo[5,4-c]pyridine, has emerged as a critical starting material in modern drug discovery, particularly in the development of potent and selective kinase inhibitors. Its unique structural and electronic properties, characterized by two distinct halogen atoms, offer medicinal chemists a versatile platform for molecular elaboration through various cross-coupling methodologies. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this key intermediate, with a focus on its role in the development of clinical candidates such as the Focal Adhesion Kinase (FAK) inhibitor, GSK2256098. Detailed experimental protocols, quantitative biological data, and visualizations of synthetic pathways and biological mechanisms are presented to facilitate its use in drug discovery programs.
Introduction
Fused heterocyclic systems are privileged structures in medicinal chemistry, often forming the core of numerous approved therapeutic agents. The thiazolopyridine scaffold, in particular, has garnered significant attention due to its ability to mimic the purine core of ATP and interact with the hinge region of kinase active sites. The strategic placement of halogen atoms on this scaffold provides handles for selective functionalization, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This compound (Figure 1) is a prime example of such a scaffold, offering two chemically distinct sites for modification, primarily through palladium-catalyzed cross-coupling reactions.
Figure 1: Chemical Structure of this compound
CAS Number: 1206248-68-1
Molecular Formula: C₆H₂BrClN₂S
Molecular Weight: 249.52 g/mol
Synthesis of the this compound Core
Proposed Synthetic Pathway
The logical synthetic approach involves the construction of the thiazole ring onto a pre-functionalized pyridine core. A potential starting material would be a 3-amino-2,5-dichloropyridine. The synthesis would proceed through the following key steps, as illustrated in the workflow diagram below.
An In-depth Technical Guide to the Reactivity and Stability of 2-Bromo-7-chlorothiazolo[5,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-7-chlorothiazolo[5,4-c]pyridine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural arrangement, featuring a thiazolo[5,4-c]pyridine core with two distinct halogen substituents, presents a versatile platform for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, drawing upon established principles of heterocyclic chemistry and data from analogous systems. The document details expected reactivity in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, and provides illustrative experimental protocols.
Introduction
The thiazolo[5,4-c]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide range of pharmacological activities. The strategic placement of bromo and chloro substituents on this core, as seen in this compound, offers medicinal chemists a powerful tool for molecular diversification. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for selective and sequential functionalization, enabling the synthesis of targeted derivatives. This guide will explore the anticipated chemical behavior of this molecule, providing a framework for its application in synthetic chemistry.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 1206248-68-1 |
| Molecular Formula | C₆H₂BrClN₂S |
| Molecular Weight | 249.52 g/mol |
| Appearance | (Expected) Off-white to yellow solid |
| Storage | Recommended storage at -20°C for long-term stability.[1] |
Reactivity Profile
The reactivity of this compound is dominated by the presence of two halogen atoms at positions 2 and 7. The electronic nature of the thiazolo[5,4-c]pyridine ring system, combined with the inherent differences in the C-Br and C-Cl bond strengths, dictates the regioselectivity of its reactions.
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings, the rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The general reactivity trend for halogens in this step is I > Br > Cl > F, which is inversely related to the bond dissociation energy.[1][2] Consequently, the C-Br bond at the 2-position of this compound is expected to be significantly more reactive than the C-Cl bond at the 7-position.[1][2] This differential reactivity allows for selective functionalization at the 2-position under milder reaction conditions, while the 7-position can be targeted under more forcing conditions.
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. For this compound, this reaction is expected to proceed selectively at the 2-position.
Illustrative Reaction Pathway for Selective Suzuki-Miyaura Coupling
Caption: Selective Suzuki-Miyaura coupling at the C-2 position.
Table 2: Expected Conditions for Selective Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Commonly used for coupling of bromopyridines. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Essential for the transmetalation step. |
| Solvent | Dioxane/H₂O, Toluene, DMF | Aprotic polar solvents are generally effective. |
| Temperature | 80-110 °C | Sufficient to activate the C-Br bond without significant C-Cl bond reaction. |
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, selective amination at the 2-position of this compound is anticipated.
Illustrative Reaction Pathway for Selective Buchwald-Hartwig Amination
Caption: Selective Buchwald-Hartwig amination at the C-2 position.
Table 3: Expected Conditions for Selective Buchwald-Hartwig Amination
| Parameter | Condition | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃ / Xantphos, Pd(OAc)₂ / BINAP | Bulky, electron-rich phosphine ligands are crucial for this transformation. |
| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ | A strong, non-nucleophilic base is required. |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are necessary. |
| Temperature | 90-120 °C | To facilitate the catalytic cycle for the C-Br bond. |
Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, nucleophilic aromatic substitution (SNAr) on electron-deficient heterocyclic systems generally favors the displacement of chlorine over bromine. This is attributed to the higher electronegativity of chlorine, which better stabilizes the intermediate Meisenheimer complex. Therefore, it is anticipated that strong nucleophiles will preferentially attack the 7-position of this compound, leading to the displacement of the chloride.
Illustrative Reaction Pathway for Selective Nucleophilic Aromatic Substitution
Caption: Selective nucleophilic aromatic substitution at the C-7 position.
Table 4: Expected Conditions for Selective Nucleophilic Aromatic Substitution
| Parameter | Condition | Rationale |
| Nucleophile | Alkoxides, Amines, Thiols | Strong nucleophiles are required to initiate the reaction. |
| Base | NaH, K₂CO₃ (if nucleophile is protic) | To deprotonate the nucleophile. |
| Solvent | DMF, DMSO, NMP | Polar aprotic solvents facilitate SNAr reactions. |
| Temperature | 25-100 °C | Reaction temperature will depend on the nucleophilicity of the attacking species. |
Stability
-
Thermal Stability: The compound is expected to be relatively stable at ambient temperatures. As with many organic molecules, decomposition may occur at elevated temperatures.
-
Photostability: Exposure to UV light may lead to degradation, a common characteristic of halogenated aromatic compounds. It is advisable to store the compound in a dark, cool environment.
-
Chemical Stability: The compound is stable to a range of conditions commonly employed in organic synthesis. However, it will react with strong nucleophiles and under the conditions of palladium-catalyzed cross-coupling reactions as described above. The recommended storage condition is at -20°C in a tightly sealed container to prevent degradation.[1]
Experimental Protocols (Illustrative)
The following protocols are illustrative and based on general procedures for similar substrates. Optimization for specific coupling partners and scales is recommended.
General Protocol for Suzuki-Miyaura Coupling at the 2-Position
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(dppf)Cl₂ (3 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this process three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours or until reaction completion is observed by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination at the 2-Position
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv), the desired amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).
-
Inert Atmosphere: Evacuate the tube and backfill with argon. Repeat this process three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring for 16 hours or until reaction completion is observed by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound is a highly valuable building block for the synthesis of functionalized heterocyclic compounds. Its key feature is the differential reactivity of the C-Br and C-Cl bonds, which allows for selective and sequential chemical modifications. The C-2 bromine is more susceptible to palladium-catalyzed cross-coupling reactions, while the C-7 chlorine is more reactive towards nucleophilic aromatic substitution. This predictable reactivity profile, combined with the pharmacological importance of the thiazolo[5,4-c]pyridine core, makes this compound a powerful tool for researchers in drug discovery and materials science. Further experimental studies are warranted to quantify the yields and optimal conditions for various transformations of this versatile scaffold.
References
In-Depth Technical Guide: Physicochemical and Biological Context of 2-Bromo-7-chlorothiazolo[5,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-7-chlorothiazolo[5,4-c]pyridine is a halogenated heterocyclic compound of interest in medicinal chemistry and drug discovery. As a synthetic intermediate, its value lies in the differential reactivity of its bromine and chlorine substituents, allowing for sequential and site-selective functionalization. This technical guide provides an overview of the predicted solubility of this compound, detailed experimental protocols for solubility determination and solid-state characterization, and a review of relevant biological signaling pathways associated with the broader class of thiazolopyridine derivatives. This information is intended to support researchers in the effective use of this compound in synthetic chemistry and early-stage drug development.
Physicochemical Properties and Solubility Data
Table 1: Predicted Solubility of this compound
| Solvent/System | Predicted Solubility | Rationale |
| Water | Very Low | The molecule is largely non-polar and lacks easily ionizable groups or a significant number of hydrogen bond donors/acceptors. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Very Low | Similar to water, the physiological pH is unlikely to significantly increase the solubility of this neutral molecule. |
| Dimethyl Sulfoxide (DMSO) | High | A common aprotic polar solvent capable of dissolving a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | High | Another aprotic polar solvent with strong solvating properties for organic molecules. |
| Ethanol | Moderate | A polar protic solvent that may offer some solubility, but likely less than DMSO or DMF. |
| Methanol | Moderate | Similar to ethanol, this polar protic solvent is expected to have moderate solvating power for the compound. |
| Dichloromethane (DCM) | Moderate to High | A non-polar organic solvent that can be effective for dissolving non-polar to moderately polar compounds. |
| Acetone | Moderate | A polar aprotic solvent that is a good solvent for many organic compounds. |
Experimental Protocols
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol describes the determination of the thermodynamic equilibrium solubility of a compound, a critical parameter in drug discovery.
Objective: To determine the equilibrium solubility of this compound in a given solvent system.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., water, PBS, DMSO)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to generate a calibration curve.
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Solvent Addition: Add a known volume of the selected solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Shake the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with the solvent as necessary to fall within the range of the calibration curve.
-
Quantification: Analyze the diluted supernatant using a validated HPLC method. Determine the concentration of the dissolved compound by comparing its peak area to the calibration curve.
-
Data Reporting: The solubility is reported in units such as mg/mL or µM.
Protocol for Powder X-ray Diffraction (PXRD) Analysis
PXRD is a non-destructive technique used to characterize the solid-state form of a crystalline material, which can significantly impact its solubility and dissolution rate.
Objective: To obtain the PXRD pattern of solid this compound to assess its crystallinity and identify its polymorphic form.
Materials:
-
This compound (powder)
-
Powder X-ray diffractometer
-
Sample holder (e.g., zero-background silicon wafer)
-
Spatula
Procedure:
-
Sample Preparation: Gently grind the powder sample if necessary to ensure a random orientation of the crystallites.
-
Sample Mounting: Place a small amount of the powdered sample onto the sample holder and flatten the surface to ensure it is level with the holder's surface.
-
Instrument Setup:
-
Set the X-ray source (e.g., Cu Kα radiation).
-
Define the angular range for the scan (e.g., 2θ from 5° to 40°).
-
Set the step size and scan speed.
-
-
Data Collection: Initiate the PXRD scan. The instrument will measure the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is the fingerprint of the crystalline solid. The positions and relative intensities of the diffraction peaks can be used to:
-
Confirm the crystallinity of the material.
-
Identify the specific polymorphic form by comparison to reference patterns if available.
-
Assess the purity of the crystalline phase.
-
Biological Context and Signaling Pathways
While this compound is primarily a synthetic intermediate, the broader class of thiazolopyridine derivatives has been explored for various biological activities, particularly in oncology. These compounds have been identified as inhibitors of key signaling pathways that are often dysregulated in cancer.
One such critical pathway is the PI3K/AKT/mTOR pathway , which plays a central role in cell proliferation, survival, and growth. Another relevant pathway is the Rho/ROCK signaling pathway , which is involved in regulating the actin cytoskeleton and is implicated in cell migration and invasion, key processes in cancer metastasis.
The diagrams below illustrate a generalized experimental workflow for solubility determination and a simplified representation of the PI3K/AKT/mTOR signaling pathway, which represents a potential target for novel thiazolopyridine derivatives.
Mandatory Visualizations
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Simplified PI3K/AKT/mTOR Signaling Pathway.
Technical Guide: Safety and Handling of 2-Bromo-7-chlorothiazolo[5,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Researchers, scientists, and all personnel handling 2-Bromo-7-chlorothiazolo[5,4-c]pyridine must consult the official SDS provided by the supplier and adhere to all applicable safety regulations and institutional protocols. The information herein is based on available data for the compound and structurally related molecules; however, a comprehensive safety profile for this compound has not been fully established.
Chemical Identification
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1206248-68-1 |
| Molecular Formula | C₆H₂BrClN₂S |
| Molecular Weight | 249.52 g/mol |
| Structure | (A 2D structure of the molecule would be depicted here) |
Hazard Identification and GHS Classification
Potential GHS Pictograms:
(Pictograms for Acute Toxicity, Skin Irritation/Corrosion, and Health Hazard would be displayed here)
Anticipated Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Anticipated Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Toxicological Information
Specific toxicological data for this compound is not currently available. It should be handled as a compound of unknown toxicity. Based on related compounds, potential routes of exposure are inhalation, ingestion, and skin/eye contact.
| Exposure Route | Potential Effects (Inferred from Analogues) |
| Inhalation | May cause respiratory tract irritation.[2] |
| Ingestion | Harmful if swallowed. |
| Skin Contact | May cause skin irritation.[2] |
| Eye Contact | May cause serious eye irritation.[2] |
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.[1] |
Handling and Storage
Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid inhalation of dust or fumes.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Keep away from incompatible materials such as strong oxidizing agents.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Some suppliers recommend storage at -20°C.[3]
-
Store away from incompatible materials.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: For small spills, carefully sweep up solid material and place it in a sealed container for disposal. Avoid generating dust. For larger spills, contain the spill and collect the material for disposal.
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety department for specific guidance.
Experimental Protocols and Workflows
Detailed experimental protocols for the synthesis or use of this compound are not widely published. This compound is primarily used as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents.[4] The differential reactivity of the bromo and chloro substituents allows for selective functionalization in cross-coupling reactions.
Below is a generalized workflow for a potential synthetic application of this compound.
Caption: Generalized synthetic workflow for the sequential functionalization of this compound.
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any particular signaling pathway. As a synthetic intermediate, its biological activity would be determined by the nature of the functional groups introduced in subsequent synthetic steps.
Should this molecule be used to synthesize a kinase inhibitor, for example, the resulting compound might interact with a signaling pathway as illustrated below.
Caption: Hypothetical interaction of a thiazolo[5,4-c]pyridine derivative with a receptor tyrosine kinase signaling pathway.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2-Bromo-7-chlorothiazolo[5,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds. This technique is of paramount importance in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in a vast number of pharmacologically active molecules. This document provides detailed application notes and a generalized experimental protocol for the Suzuki coupling of 2-Bromo-7-chlorothiazolo[5,4-c]pyridine with various boronic acids. While specific literature on this exact substrate is limited, the methodologies presented are based on well-established protocols for structurally analogous 2-bromopyridine derivatives.[1][2][3] The thiazolo[5,4-c]pyridine core is a significant heterocyclic scaffold in the development of novel therapeutic agents, and the functionalization at the 2-position via Suzuki coupling opens avenues for creating diverse chemical libraries for screening and lead optimization.
The primary challenge in the Suzuki coupling of pyridine-containing substrates is the potential for the pyridine nitrogen to coordinate with the palladium catalyst, which can lead to catalyst deactivation.[1][4] Therefore, the careful selection of the catalyst, ligands, base, and solvent system is crucial for achieving high reaction yields and purity.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound, typically a boronic acid or a boronate ester, with an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition of the organohalide to the Pd(0) complex, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[1][5] The base is required to activate the boronic acid for the transmetalation step.[6]
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of various 2-bromopyridine derivatives with different arylboronic acids. These conditions can serve as a starting point for the optimization of the coupling of this compound.
| Entry | Aryl Halide (Example) | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 80-120 | 85-95 | [1][3] |
| 2 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | Ligand 1* (4.5) | KF (3.0) | 1,4-Dioxane | 80 | 74 | [4][7] |
| 3 | 2-Bromo-5-methylpyridin-4-amine | Phenylboronic acid | Pd(OAc)₂ (3) | - | K₂CO₃ (2.0) | Isopropanol/H₂O | Reflux | 89 | [2] |
| 4 | 3-Bromopyridine | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3.0) | 1,4-Dioxane | 100 | 75-85 | [8][9] |
| 5 | 2-Bromopyridine | (4-formylphenyl)boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | Reflux | 80-90 | [4] |
*Note: Ligand 1 refers to a specific phosphite ligand detailed in the cited reference.[4][7] The yields are representative and may vary depending on the specific substrates and reaction scale.
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates and scales.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a pre-catalyst system; 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[1]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[1][3]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[1][3]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 2-aryl-7-chlorothiazolo[5,4-c]pyridine.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Reaction with 2-Bromo-7-chlorothiazolo[5,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a representative experimental protocol for the Heck reaction involving 2-Bromo-7-chlorothiazolo[5,4-c]pyridine. The thiazolo[5,4-c]pyridine core is a significant scaffold in medicinal chemistry, and the selective functionalization of this heterocycle via cross-coupling reactions is of high interest in the development of novel therapeutic agents.
Introduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide or triflate and an alkene.[1] This reaction is widely utilized in organic synthesis due to its tolerance of a broad range of functional groups.[2] In the context of drug discovery, the Heck reaction allows for the introduction of diverse substituents onto a core scaffold, enabling the exploration of structure-activity relationships.
The substrate, this compound, possesses two distinct halogen atoms. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization at the 2-position of the thiazole ring while leaving the 7-position on the pyridine ring available for subsequent transformations.
Due to the absence of specific literature precedent for the Heck reaction with this compound, the following protocol is a representative starting point for methodology development, based on established conditions for similar heteroaryl bromides.[3][4]
Reaction Principle
The catalytic cycle of the Heck reaction generally involves three primary steps: (1) oxidative addition of the aryl bromide to a Pd(0) species, (2) migratory insertion of the alkene into the Pd-C bond, and (3) β-hydride elimination to release the product and regenerate the palladium catalyst.[5] A base is required to neutralize the hydrogen halide generated in the final reductive elimination step.[1]
Experimental Protocol: Representative Heck Reaction
This protocol describes a general procedure for the coupling of this compound with a generic alkene (e.g., styrene or an acrylate). Optimization of the reaction parameters (catalyst, ligand, base, solvent, and temperature) may be necessary for specific alkene substrates.
Materials and Equipment
-
Substrates: this compound, Alkene (e.g., Styrene, n-Butyl acrylate)
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Base: Triethylamine (Et₃N), Potassium carbonate (K₂CO₃), or Cesium carbonate (Cs₂CO₃)[3][6]
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Toluene
-
Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer with hotplate, inert gas supply (Nitrogen or Argon), standard laboratory glassware for workup and purification, rotary evaporator, column chromatography system.
Reaction Setup and Procedure
-
To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 eq).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).
-
Add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).[3]
-
Add the anhydrous solvent (e.g., DMF, 5 mL).
-
Stir the mixture for 10-15 minutes at room temperature to ensure homogenization.
-
Add the alkene (e.g., styrene, 1.2 mmol, 1.2 eq) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir vigorously.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
Workup and Purification
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.[7]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-alkenyl-7-chlorothiazolo[5,4-c]pyridine.
Data Presentation
The following table summarizes a proposed set of starting conditions for the Heck reaction. Researchers should note that yields are hypothetical and will need to be determined experimentally.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 100 | 12 | To be determined |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | MeCN | 80 | 16 | To be determined |
| 3 | 4-Vinylpyridine | PdCl₂(PPh₃)₂ (3) | - | Cs₂CO₃ (2) | Toluene | 110 | 12 | To be determined |
Visualizations
Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-7-chlorothiazolo[5,4-c]pyridine
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has profound implications in medicinal chemistry and drug development, where the synthesis of arylamines is a frequent necessity.[1] The thiazolo[5,4-c]pyridine scaffold is a significant heterocyclic motif present in numerous biologically active compounds. The ability to selectively introduce amino functionalities at the 2-position of 2-Bromo-7-chlorothiazolo[5,4-c]pyridine opens a gateway to a diverse range of novel derivatives for pharmaceutical and materials science applications.
This document provides a detailed protocol and application notes for the Buchwald-Hartwig amination of this compound. Given the electron-deficient nature of the thiazolo[5,4-c]pyridine ring system and the presence of two distinct halide substituents (bromo and chloro), careful optimization of the reaction conditions is crucial to achieve high selectivity and yield. The bromo substituent at the 2-position is anticipated to be more reactive towards oxidative addition to the palladium catalyst than the chloro substituent at the 7-position.
Reaction Principle
The Buchwald-Hartwig amination of this compound proceeds via a palladium-catalyzed cross-coupling reaction between the heteroaryl bromide and a primary or secondary amine. The catalytic cycle is generally understood to involve the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) intermediate.
-
Ligand Exchange and Coordination: The amine substrate coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The desired 2-amino-7-chlorothiazolo[5,4-c]pyridine product is formed, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.[1]
The choice of palladium precursor, phosphine ligand, base, and solvent are critical parameters that influence the efficiency and selectivity of the reaction.[2]
Experimental Protocols
This section outlines a general protocol for the Buchwald-Hartwig amination of this compound. It is intended as a starting point, and optimization of the reaction conditions is recommended for specific amine coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, RuPhos, XPhos, 1.5-10 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.4-2.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and Schlenk line or glovebox
General Procedure:
-
To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium precursor, the phosphine ligand, and the base.
-
Seal the vessel with a septum and evacuate and backfill with an inert gas (this cycle should be repeated three times).
-
Add the anhydrous solvent via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for the pre-formation of the active catalyst.
-
Add the this compound and the amine to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 2-amino-7-chlorothiazolo[5,4-c]pyridine.
Protocol for Volatile Amines:
For reactions involving low-boiling-point amines, a sealable reaction tube is required.[3]
-
To a dry, sealable reaction tube equipped with a magnetic stir bar, add the this compound, palladium precursor, phosphine ligand, and base.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent, followed by the volatile amine (often as a solution in a compatible solvent like THF).
-
Seal the tube tightly and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
After cooling to room temperature, carefully open the reaction tube and proceed with the work-up and purification as described in the general protocol.
Data Presentation: Recommended Starting Conditions
The following tables summarize recommended starting conditions for the Buchwald-Hartwig amination of this compound based on established methodologies for similar heteroaryl bromides.[1][4] Researchers should perform their own optimization to find the ideal conditions for their specific amine substrate.
Table 1: Recommended Catalyst, Ligand, and Base Combinations
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) |
| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) |
| 2 | Pd(OAc)₂ (3) | RuPhos (6) | NaOtBu (1.4) |
| 3 | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ (2.0) |
Table 2: Recommended Solvents and Temperatures
| Entry | Solvent | Temperature (°C) | Notes |
| 1 | Toluene | 100-110 | A common and effective solvent for Buchwald-Hartwig reactions.[2] |
| 2 | Dioxane | 100 | Often used for challenging substrates. |
| 3 | THF | 80-90 | A lower boiling point solvent, suitable for more reactive amines. |
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
Synthesis of Novel Kinase Inhibitors Utilizing a 2-Bromo-7-chlorothiazolo[5,4-c]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals: Detailed Application Notes and Protocols
This document provides comprehensive application notes and detailed protocols for the synthesis and evaluation of novel kinase inhibitors using 2-Bromo-7-chlorothiazolo[5,4-c]pyridine as a key starting material. The thiazolopyridine scaffold is a privileged structure in medicinal chemistry, known to interact with the ATP-binding site of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases such as cancer.
Introduction
The this compound core offers a versatile platform for the development of potent and selective kinase inhibitors. The differential reactivity of the bromine and chlorine substituents allows for sequential and site-selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. The bromine atom at the 2-position is significantly more reactive towards oxidative addition than the chlorine atom at the 7-position, enabling selective derivatization at the C2 position while leaving the C7 chloro substituent available for subsequent modifications. This characteristic is instrumental in creating diverse chemical libraries for screening against various kinase targets.
Synthetic Approach: Suzuki-Miyaura Cross-Coupling
A primary synthetic strategy for functionalizing the this compound scaffold is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide variety of aryl and heteroaryl moieties at the 2-position, which is crucial for exploring the chemical space around the kinase ATP-binding site.
A general workflow for this synthetic approach is outlined below:
Caption: Synthetic workflow for 2-aryl-7-chlorothiazolo[5,4-c]pyridines.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general method for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the solvent and the palladium catalyst to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-7-chlorothiazolo[5,4-c]pyridine derivative.
Kinase Inhibition Assay (General Protocol)
This protocol provides a general method for assessing the in vitro kinase inhibitory activity of the synthesized compounds using a luminescence-based assay that measures ATP consumption.
Materials:
-
Synthesized 2-aryl-7-chlorothiazolo[5,4-c]pyridine derivatives
-
Recombinant kinase of interest (e.g., CDK2, PI3Kα, Src)
-
Kinase substrate
-
ATP
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by adding the detection reagents from the luminescent assay kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Potential Kinase Targets and Signaling Pathways
Derivatives of the thiazolopyridine scaffold have shown inhibitory activity against several important classes of kinases involved in cancer progression, including Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-Kinases (PI3Ks), and Src family kinases.
Cyclin-Dependent Kinase (CDK) Pathway
CDKs are key regulators of the cell cycle. Their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the CDK pathway by thiazolopyridine derivatives.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is common in many cancers.
Caption: PI3K pathway inhibition by thiazolopyridine derivatives.
Data Presentation
The following table presents hypothetical quantitative data for a series of 2-aryl-7-chlorothiazolo[5,4-c]pyridine derivatives against selected kinase targets. This data is for illustrative purposes to demonstrate how results can be structured for clear comparison.
| Compound ID | R-Group (at C2) | CDK2 IC₅₀ (nM) | PI3Kα IC₅₀ (nM) | Src IC₅₀ (nM) |
| THZ-001 | Phenyl | 550 | 1200 | 850 |
| THZ-002 | 4-Fluorophenyl | 250 | 850 | 600 |
| THZ-003 | 3-Aminophenyl | 80 | 450 | 320 |
| THZ-004 | 4-Pyridyl | 150 | 980 | 710 |
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic accessibility and potential for diverse functionalization, coupled with the known activity of related heterocyclic systems, make this an attractive area for further research and drug discovery efforts. The protocols and information provided herein are intended to serve as a valuable resource for researchers in this field.
Application Notes and Protocols: 2-Bromo-7-chlorothiazolo[5,4-c]pyridine in Central Nervous System Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-7-chlorothiazolo[5,4-c]pyridine is a halogenated heterocyclic compound that serves as a versatile chemical intermediate in medicinal chemistry. Its structure, featuring a thiazolo[5,4-c]pyridine core with two distinct halogen atoms, makes it an ideal starting material for the synthesis of a diverse range of more complex molecules. The bromine and chlorine atoms offer differential reactivity, allowing for selective and sequential functionalization through various cross-coupling reactions. This positions this compound as a valuable building block in the development of novel therapeutic agents, particularly those targeting the central nervous system (CNS). While direct biological activity of this compound in CNS disorders has not been extensively reported, its utility lies in the generation of libraries of compounds for screening against CNS targets.
Potential Applications in CNS Disorders
The thiazolopyridine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a common motif in biologically active compounds, including those with activity in the CNS. Derivatives of related thiazolopyridine cores have been investigated for their potential to modulate the activity of various protein kinases. The deregulation of kinase signaling pathways is implicated in the pathophysiology of numerous CNS disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as psychiatric disorders.
Kinases that represent potential targets for inhibitors derived from this compound in the context of CNS disorders include:
-
Glycogen Synthase Kinase 3 (GSK-3): A key enzyme in neuronal development, mood regulation, and the pathogenesis of Alzheimer's disease.
-
Cyclin-Dependent Kinase 5 (CDK5): Involved in neuronal migration, synaptic plasticity, and aberrant phosphorylation of tau protein in neurodegenerative conditions.
-
Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in the LRRK2 gene are a significant cause of familial Parkinson's disease, making its kinase activity a prime therapeutic target.
-
Rho-associated coiled-coil containing protein kinase (ROCK): Implicated in neurite outgrowth, axonal regeneration, and neuroinflammation.
The synthesis of libraries of compounds from this compound allows for the exploration of structure-activity relationships (SAR) to develop potent and selective kinase inhibitors for these and other CNS-relevant targets.
Data Presentation
As this compound is a chemical intermediate, quantitative biological data for this specific compound in CNS disorder research is not available in the public domain. The following table is a representative template for how data for a derivative synthesized from this starting material would be presented.
| Compound ID | Target Kinase | IC50 (nM) | Cell-based Assay (EC50, nM) | In vivo Model Efficacy (Dose/Response) |
| Derivative-1 | LRRK2 | Data not available | Data not available | Data not available |
| Derivative-2 | GSK-3β | Data not available | Data not available | Data not available |
| Derivative-3 | ROCK2 | Data not available | Data not available | Data not available |
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of compounds derived from this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the functionalization of the 2-bromo position of the thiazolo[5,4-c]pyridine core.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
To a dry reaction flask, add this compound (1 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and degas the mixture for 10-15 minutes.
-
Add the palladium catalyst (0.05-0.1 equivalents) to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-120 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-substituted-7-chlorothiazolo[5,4-c]pyridine derivative.
Protocol 2: General Procedure for a Kinase Inhibition Assay (e.g., LRRK2)
This protocol is a representative example of a biochemical assay to screen for kinase inhibitory activity.
Materials:
-
Synthesized thiazolo[5,4-c]pyridine derivatives
-
Recombinant human LRRK2 enzyme
-
LRRK2 substrate peptide (e.g., LRRKtide)
-
Adenosine triphosphate (ATP), [γ-32P]ATP or fluorescently labeled ATP analog
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar
-
Microplate reader (scintillation counter or luminescence reader)
Procedure:
-
Prepare a serial dilution of the test compounds in dimethyl sulfoxide (DMSO).
-
In a microplate, add the assay buffer, the recombinant LRRK2 enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and the LRRK2 substrate peptide.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., EDTA).
-
Detect the kinase activity. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For luminescence-based assays, add the detection reagent and measure the luminescence signal, which is inversely proportional to the amount of ATP consumed.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Logical Workflow for Drug Discovery
Caption: Drug discovery workflow using the starting material.
Representative Kinase Signaling Pathway
The following diagram illustrates a simplified, representative signaling pathway involving LRRK2, a kinase implicated in Parkinson's disease. Derivatives of this compound could be developed to inhibit this pathway.
Caption: Example of LRRK2 kinase inhibition pathway.
Application Notes and Protocols for the Functionalization of 2-Bromo-7-chlorothiazolo[5,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-7-chlorothiazolo[5,4-c]pyridine is a halogenated heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a thiazole ring fused to a pyridine ring, is a "privileged scaffold" found in numerous biologically active molecules. The presence of two distinct halogen atoms—a bromine at the 2-position and a chlorine at the 7-position—offers the potential for selective and sequential functionalization. This allows for the synthesis of a diverse range of derivatives for screening as potential therapeutic agents, including kinase inhibitors and receptor antagonists.
The differential reactivity of the C-Br and C-Cl bonds in metal-catalyzed cross-coupling reactions is a key feature of this molecule. Generally, the C-Br bond is more reactive than the C-Cl bond, enabling site-selective functionalization at the 2-position under milder conditions, while the 7-position can be functionalized subsequently under more forcing conditions. This document provides detailed protocols for the functionalization of this compound via common and powerful cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitution.
Data Presentation
The following tables summarize representative quantitative data for the functionalization of this compound. The presented data is based on established methodologies for structurally similar dihalogenated heterocycles and should serve as a strong starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 92 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 90 | 16 | 78 |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Toluene/H₂O | 110 | 10 | 88 |
Table 2: Buchwald-Hartwig Amination of this compound with Various Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 82 |
| 3 | N-Methylpiperazine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 16 | 88 |
| 4 | Indole | Pd(OAc)₂ (2) | DavePhos (4) | NaOtBu | Toluene | 100 | 20 | 75 |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | 90 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 80 | 8 | 85 |
| 3 | 1-Octyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Et₃N | Toluene | 70 | 16 | 88 |
| 4 | 3-Ethynylpyridine | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | Dioxane | 80 | 14 | 82 |
Experimental Protocols
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware and standard Schlenk techniques.
-
Solvents should be anhydrous and degassed prior to use.
-
Palladium catalysts and ligands are air- and moisture-sensitive; handle them accordingly.
-
Reaction progress should be monitored by an appropriate analytical technique, such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., Toluene/Ethanol/Water, 4:1:1)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., BINAP, 3 mol%)
-
Base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst and the phosphine ligand to a Schlenk tube.
-
Add the anhydrous solvent and stir for 10 minutes to form the active catalyst.
-
In a separate flask, dissolve this compound, the amine, and the base in the anhydrous solvent.
-
Transfer the substrate solution to the Schlenk tube containing the catalyst.
-
Heat the reaction mixture to 100 °C.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Protocol 3: Sonogashira Coupling
This protocol provides a general method for the palladium/copper-catalyzed coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., triethylamine, 3.0 equivalents)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous solvent, followed by the base and the terminal alkyne via syringe.
-
Stir the reaction mixture at 65 °C.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated aqueous ammonium chloride solution.
-
Dry the organic layer, concentrate, and purify the crude product by flash chromatography.
Protocol 4: Nucleophilic Aromatic Substitution (at the 7-position)
This protocol describes a potential method for the functionalization of the 7-chloro position, which is generally less reactive than the 2-bromo position in cross-coupling reactions. This reaction typically requires higher temperatures and may be suitable for sequential functionalization after the 2-position has been modified.
Materials:
-
7-Chloro-2-(substituted)-thiazolo[5,4-c]pyridine
-
Nucleophile (e.g., a secondary amine, 3.0 equivalents)
-
Solvent (e.g., ethanol or NMP)
Procedure:
-
In a sealed tube, dissolve the 7-chloro-2-(substituted)-thiazolo[5,4-c]pyridine in the solvent.
-
Add the nucleophile to the solution.
-
Seal the tube and heat the reaction mixture to a high temperature (e.g., 120-160 °C).
-
Monitor the reaction progress.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the product by recrystallization or flash column chromatography.
Visualizations
Caption: General workflow for the sequential functionalization of this compound.
Application Notes and Protocols for 2-Bromo-7-chlorothiazolo[5,4-c]pyridine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-7-chlorothiazolo[5,4-c]pyridine is a key heterocyclic intermediate in the synthesis of a variety of biologically active molecules. Its unique structure, featuring a fused thiazole and pyridine ring system with two distinct halogen atoms, makes it a versatile building block in medicinal chemistry. The differential reactivity of the bromine and chlorine substituents allows for selective functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, a class of targeted therapeutics with significant applications in oncology and immunology.
Physicochemical Properties
| Property | Value |
| CAS Number | 1206248-68-1 |
| Molecular Formula | C₆H₂BrClN₂S |
| Molecular Weight | 249.52 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents such as DMF, DMSO, and Dioxane |
| Storage | Store in a cool, dry place away from light |
Applications in Pharmaceutical Synthesis
This compound is a valuable precursor for the synthesis of kinase inhibitors targeting various signaling pathways implicated in diseases such as cancer and autoimmune disorders. The thiazolo[5,4-c]pyridine scaffold serves as a core motif that can be elaborated through strategic chemical modifications to achieve high potency and selectivity for specific kinase targets.
Key applications include the synthesis of inhibitors for:
-
c-Met Kinase: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is a hallmark of many cancers, making it an attractive therapeutic target.
-
Tyrosine Kinase 2 (TYK2): TYK2 is a member of the Janus kinase (JAK) family and is involved in the signaling of key cytokines such as IL-12, IL-23, and Type I interferons. Inhibitors of TYK2 are being investigated for the treatment of autoimmune and inflammatory diseases.
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways controlling cell growth and survival. Mutations and overexpression of EGFR are common in various cancers, particularly non-small cell lung cancer.
The primary synthetic transformations involving this compound are palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. The greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective, sequential functionalization at the 2- and 7-positions of the thiazolopyridine core.
Experimental Protocols
The following protocols are generalized procedures for the two key cross-coupling reactions. Researchers should optimize the conditions for their specific substrates and desired products.
Protocol 1: Suzuki-Miyaura Coupling at the 2-Position
This protocol describes the selective coupling of an aryl or heteroaryl boronic acid at the more reactive 2-position (C-Br bond) of this compound.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid or ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the boronic acid/ester, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted-7-chlorothiazolo[5,4-c]pyridine.
Quantitative Data (Representative Examples for similar substrates):
| Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | Toluene | 100 | 8 | 80-90 |
| 3-Pyridylboronic acid | Pd₂(dba)₃/SPhos (2/4) | K₃PO₄ (3) | Dioxane | 110 | 16 | 75-85 |
Protocol 2: Buchwald-Hartwig Amination at the 7-Position
This protocol describes the coupling of an amine to the 7-position of a 2-substituted-7-chlorothiazolo[5,4-c]pyridine, typically after the 2-position has been functionalized via a Suzuki coupling.
Materials:
-
2-Substituted-7-chlorothiazolo[5,4-c]pyridine (1.0 equiv)
-
Amine (primary or secondary) (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.5 equiv)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst and the phosphine ligand to a dry Schlenk tube.
-
Add the 2-substituted-7-chlorothiazolo[5,4-c]pyridine, the amine, and the base.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 90-120 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (4-24 hours).
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final 2,7-disubstituted thiazolo[5,4-c]pyridine.
Quantitative Data (Representative Examples for similar substrates):
| Amine | Catalyst/Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃/Xantphos (2/4) | Cs₂CO₃ (2) | Dioxane | 110 | 18 | 70-85 |
| Morpholine | Pd(OAc)₂/BINAP (3/6) | NaOt-Bu (1.5) | Toluene | 100 | 12 | 75-90 |
| N-Methylpiperazine | Pd₂(dba)₃/DavePhos (1.5/3) | K₃PO₄ (2.5) | Toluene | 120 | 24 | 65-80 |
Visualizations
Experimental Workflow
Signaling Pathways
The following diagrams illustrate the simplified signaling pathways of kinases that can be targeted by inhibitors synthesized from this compound.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of complex pharmaceutical compounds, particularly kinase inhibitors. Its differential reactivity allows for controlled, sequential functionalization, making it an ideal scaffold for building libraries of potential drug candidates. The provided protocols and data serve as a guide for researchers to harness the synthetic potential of this building block in the development of novel therapeutics. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
Application Notes and Protocols for Sonogashira Coupling of 2-Bromo-7-chlorothiazolo[5,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira coupling reaction of 2-bromo-7-chlorothiazolo[5,4-c]pyridine with terminal alkynes. The Sonogashira reaction is a powerful and versatile cross-coupling reaction in organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This methodology is of significant interest in medicinal chemistry and drug development for the synthesis of novel heterocyclic compounds with potential therapeutic applications.[3]
The thiazolo[5,4-c]pyridine core is a key structural motif in various biologically active molecules. The ability to functionalize this scaffold at the 2-position via Sonogashira coupling opens up avenues for creating diverse libraries of compounds for screening and lead optimization.
General Considerations and Selectivity
In the Sonogashira coupling of this compound, the reaction is expected to occur selectively at the C2-position. This is due to the higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. The general order of halide reactivity is I > Br > Cl > F.[4] Therefore, the bromine atom on the thiazole ring is the more facile leaving group under typical Sonogashira conditions.
Tabulated Summary of Reaction Conditions for Similar Substrates
The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of structurally related bromo-substituted nitrogen heterocycles with various terminal alkynes. This data provides a strong basis for optimizing the reaction with this compound.
| Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 96 | [5] |
| 2-Amino-3-bromo-5-chloropyridine | 1-Hexyne | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 88 | [6] |
| 2-Amino-5-iodopyridine | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (5.0) | CuI (5.0) | TEA | CH₃CN | RT | 0.5 | 96 | [6] |
| 6-Bromo-3-fluoro-2-cyanopyridine | 4-Ethylphenylacetylene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | High | [7] |
| 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (2.5) | None (Copper-free) | TMP | DMSO | RT | 2 | Excellent | [8] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Sonogashira coupling of this compound with a terminal alkyne. Both traditional copper-catalyzed and copper-free conditions are presented.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is based on well-established conditions for the Sonogashira reaction of bromo-heterocycles.[5]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-3 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst, and copper(I) iodide under an inert atmosphere.
-
Solvent and Reagent Addition: Add the anhydrous, deoxygenated solvent, followed by the amine base and the terminal alkyne via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-100 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. To remove the amine hydrohalide salt, an aqueous solution of ammonium chloride can be used.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-alkynyl-7-chlorothiazolo[5,4-c]pyridine.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous as it avoids the use of a potentially toxic copper co-catalyst.[8][9]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., Xantphos or PPh₃, 4 mol%) or a pre-catalyst like [DTBNpP]Pd(crotyl)Cl.[8]
-
Amine base (e.g., Triethylamine (Et₃N) or a hindered base like 2,2,6,6-Tetramethylpiperidine (TMP), 2-3 equivalents).[8]
-
Anhydrous, deoxygenated solvent (e.g., Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO)).[8]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq) and the palladium catalyst/ligand system.
-
Solvent and Reagent Addition: Add the anhydrous, deoxygenated solvent, followed by the base and the terminal alkyne.
-
Reaction Conditions: Stir the mixture at room temperature or heat as required (e.g., 60 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Visualizations
Catalytic Cycle of the Sonogashira Coupling Reaction
Caption: Catalytic cycles of the copper-catalyzed Sonogashira coupling reaction.
General Experimental Workflow
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Bromo-7-chlorothiazolo[5,4-c]pyridine Derivatives in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and potential applications of derivatives of 2-bromo-7-chlorothiazolo[5,4-c]pyridine in the field of agrochemical research. This scaffold represents a promising starting point for the discovery of novel herbicides, fungicides, and insecticides.
Introduction
The thiazolopyridine core is a recognized privileged structure in medicinal and agrochemical chemistry, with derivatives exhibiting a wide range of biological activities. The specific scaffold, this compound, offers two distinct points for chemical modification, allowing for the creation of diverse libraries of compounds. The differential reactivity of the C-Br and C-Cl bonds enables selective functionalization, making it a versatile building block for targeted synthesis.
Recent research has highlighted the potential of thiazolopyridine derivatives as potent agrochemicals. For instance, some derivatives have been identified as inhibitors of acyl-ACP thioesterase, a key enzyme in fatty acid biosynthesis in plants, leading to potent herbicidal effects. Furthermore, the broader class of thiazole and pyridine-containing heterocycles has demonstrated significant fungicidal and insecticidal activities.
This document outlines detailed protocols for the synthesis of exemplary derivatives and for conducting herbicidal, fungicidal, and insecticidal bioassays to evaluate their efficacy.
Synthetic Protocols
The this compound scaffold allows for selective derivatization at the 2- and 7-positions, primarily through cross-coupling reactions. The carbon-bromine bond at the 2-position is generally more reactive than the carbon-chlorine bond at the 7-position, allowing for sequential modifications.
General Suzuki Cross-Coupling Protocol (Derivatization at the 2-position)
This protocol describes the synthesis of a 2-aryl-7-chlorothiazolo[5,4-c]pyridine derivative, a potential herbicidal agent.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.
-
Add toluene (10 mL), ethanol (2 mL), and water (2 mL).
-
Degas the mixture by bubbling with nitrogen or argon for 15 minutes.
-
Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-7-chlorothiazolo[5,4-c]pyridine derivative.
General Buchwald-Hartwig Amination Protocol (Derivatization at the 7-position)
This protocol describes the synthesis of a 7-amino-2-bromothiazolo[5,4-c]pyridine derivative, which could be explored for fungicidal or insecticidal activity. This reaction selectively targets the C-Cl bond under specific conditions.
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Schlenk tube
-
Magnetic stirrer/hotplate
-
Standard glassware for workup and purification
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 mmol), cesium carbonate (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene (10 mL) followed by the amine (1.2 mmol).
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring for 18-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 7-amino-2-bromothiazolo[5,4-c]pyridine derivative.
Biological Activity Data (Representative Examples)
While specific data for derivatives of this compound is limited in publicly available literature, the following tables present representative data for structurally related thiazolopyridine and other thiazole/pyridine derivatives to guide research efforts.
Herbicidal Activity
Table 1: Pre-emergence Herbicidal Activity of Thiazolopyridine Derivatives against various weed species.
| Compound ID | Weed Species | Application Rate (g/ha) | Growth Inhibition (%) | Reference |
| Thiazolo[4,5-b]pyridine-A | Alopecurus myosuroides | 320 | 90-100 | [1] |
| Thiazolo[4,5-b]pyridine-A | Echinochloa crus-galli | 320 | 90-100 | [1] |
| Thiazolo[4,5-b]pyridine-B | Lolium rigidum | 200 | 80-90 | [1] |
| Thiazolo[4,5-b]pyridine-B | Poa annua | 200 | 90-100 | [1] |
Table 2: Acyl-ACP Thioesterase (FAT) Inhibition by Thiazolopyridine Derivatives.
| Compound ID | pI₅₀ (LpFAT A) | Reference |
| Thiazolo[4,5-b]pyridine-C | 6.1 | [1] |
| Thiazolo[4,5-b]pyridine-D | 6.3 | [1] |
Fungicidal Activity
Table 3: In Vitro Fungicidal Activity (MIC) of Thiazole Derivatives against pathogenic fungi.
| Compound Class | Fungal Species | MIC (µg/mL) | Reference |
| 2-Imino-thiazolidin-4-ones | Pythium aphanidermatum | >90% inhibition at 50 ppm | |
| 2-Imino-thiazolidin-4-ones | Gaeumannomyces graminis | >90% inhibition at 50 ppm | |
| Thiazole Derivative E | Candida albicans | 0.008 - 7.81 | |
| Thiazole Derivative F | Botrytis cinerea | EC₅₀ = 1.72 |
Insecticidal Activity
Table 4: Insecticidal Activity (LC₅₀) of N-Pyridylpyrazole Thiazole Derivatives against lepidopteran pests. [2]
| Compound ID | Target Pest | LC₅₀ (mg/L) |
| 7g | Plutella xylostella | 5.32 |
| 7g | Spodoptera exigua | 6.75 |
| 7g | Spodoptera frugiperda | 7.64 |
| 7h | Plutella xylostella | 16.45 |
Experimental Protocols for Biological Assays
Pre-emergence Herbicidal Activity Assay
Objective: To evaluate the herbicidal effect of test compounds on weed emergence and early growth.
Materials:
-
Seeds of target weed species (e.g., Alopecurus myosuroides, Echinochloa crus-galli)
-
Pots or trays filled with a standardized soil mix
-
Test compound solutions at various concentrations
-
Solvent control (e.g., acetone or DMSO)
-
Positive control herbicide
-
Growth chamber or greenhouse with controlled temperature, light, and humidity
-
Spraying equipment
Procedure:
-
Fill pots or trays with the soil mixture and sow a predetermined number of weed seeds at a uniform depth.
-
Prepare stock solutions of the test compounds in a suitable solvent and then dilute with water to the desired application concentrations. Include a surfactant if necessary.
-
Apply the test solutions evenly to the soil surface using a sprayer. Ensure uniform coverage.
-
Treat control groups with the solvent blank and a known pre-emergence herbicide as a positive control.
-
Place the pots/trays in a growth chamber or greenhouse under optimal conditions for weed germination and growth.
-
Water the pots/trays as needed, typically by subirrigation to avoid disturbing the treated soil surface.
-
After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and visually rating the phytotoxicity (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete kill).
-
Harvest the above-ground biomass, dry it in an oven, and weigh to determine the fresh and dry weight reduction compared to the untreated control.
In Vitro Antifungal Assay (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against pathogenic fungi.
Materials:
-
Fungal isolates (e.g., Botrytis cinerea, Fusarium graminearum)
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
96-well microtiter plates
-
Test compound solutions in DMSO
-
Positive control fungicide (e.g., fluconazole)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a fungal spore suspension or mycelial fragment suspension in the liquid medium and adjust the concentration.
-
In a 96-well plate, perform serial two-fold dilutions of the test compounds in the culture medium. The final concentration range should be appropriate to determine the MIC.
-
Include a positive control (a known fungicide), a negative control (medium only), and a solvent control (medium with DMSO).
-
Inoculate each well (except the negative control) with the fungal suspension.
-
Seal the plates and incubate at an appropriate temperature (e.g., 25-28 °C) for a specified period (e.g., 48-72 hours).
-
Determine the MIC by visual inspection for the lowest concentration that shows no visible fungal growth or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a plate reader. The MIC is the lowest concentration that inhibits fungal growth by a certain percentage (e.g., ≥80%) compared to the solvent control.
Insecticidal Bioassay (Contact and Feeding Assay)
Objective: To evaluate the insecticidal activity of test compounds through contact and ingestion.
Materials:
-
Target insect pests (e.g., Spodoptera frugiperda, Myzus persicae)
-
Test compound solutions in a suitable solvent (e.g., acetone)
-
Artificial diet (for feeding assay)
-
Petri dishes or vials
-
Micro-applicator (for topical application)
-
Leaf discs (for feeding assay)
Procedure (Contact Assay - Topical Application):
-
Anesthetize the insects (e.g., with CO₂).
-
Using a micro-applicator, apply a small, defined volume (e.g., 1 µL) of the test compound solution at a specific concentration to the dorsal thorax of each insect.
-
Treat control groups with the solvent alone.
-
Place the treated insects in clean containers with access to food and water.
-
Record mortality at regular intervals (e.g., 24, 48, and 72 hours).
-
Calculate the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.
Procedure (Feeding Assay - Leaf Disc Method):
-
Prepare test solutions at various concentrations.
-
Dip leaf discs of a suitable host plant into the test solutions for a few seconds and allow them to air dry.
-
Dip control leaf discs in the solvent alone.
-
Place one treated leaf disc and a known number of insects into each petri dish.
-
Record mortality and the amount of leaf area consumed at regular intervals.
-
Calculate the LC₅₀ and any antifeedant effects.
Mechanism of Action: Acyl-ACP Thioesterase Inhibition
For herbicidal derivatives, a key mechanism of action to investigate is the inhibition of acyl-ACP thioesterase (FAT).
Acyl-ACP Thioesterase (FAT) Enzyme Assay
Objective: To determine the in vitro inhibitory activity (IC₅₀) of test compounds against FAT.
Materials:
-
Purified FAT enzyme (e.g., from a plant source)
-
Acyl-ACP substrate (e.g., C18:1-ACP)
-
Assay buffer
-
DTNB (Ellman's reagent)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Test compound solutions in DMSO
Procedure:
-
In a 96-well plate, add the assay buffer, DTNB, and the test compound at various concentrations.
-
Add the purified FAT enzyme to each well and incubate for a short period.
-
Initiate the reaction by adding the acyl-ACP substrate.
-
Monitor the increase in absorbance at 412 nm over time, which corresponds to the release of free CoA-SH that reacts with DTNB.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Conclusion
The this compound scaffold is a valuable starting point for the development of novel agrochemicals. The synthetic protocols and biological assays detailed in these application notes provide a framework for researchers to synthesize and evaluate new derivatives for herbicidal, fungicidal, and insecticidal activities. Further investigation into the structure-activity relationships and mechanism of action will be crucial for optimizing the potency and selectivity of these promising compounds.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-7-chlorothiazolo[5,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazolo[5,4-c]pyridine scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds. The targeted functionalization of this core structure is of significant interest in medicinal chemistry and drug discovery. The subject of these application notes, 2-Bromo-7-chlorothiazolo[5,4-c]pyridine, is a versatile building block that allows for selective derivatization at two distinct positions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. This document provides detailed protocols for the selective functionalization of this compound at the C2 position, leveraging the higher reactivity of the C-Br bond over the C-Cl bond in these transformations. These reactions open avenues for the synthesis of diverse libraries of compounds for screening and lead optimization.
Regioselectivity of Coupling
In dihalogenated heterocyclic systems, the relative reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is a critical consideration for selective functionalization. For this compound, the carbon-bromine (C-Br) bond at the 2-position is generally more reactive than the carbon-chlorine (C-Cl) bond at the 7-position. This difference in reactivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle. Consequently, under carefully controlled conditions, palladium catalysts will preferentially activate the C2-Br bond, allowing for selective coupling at this position while leaving the C7-Cl bond intact for potential subsequent transformations.
Experimental Protocols
The following are model protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound. These protocols are based on established procedures for structurally similar heteroaromatic substrates and should be optimized for specific coupling partners.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-7-chlorothiazolo[5,4-c]pyridines
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the thiazolo[5,4-c]pyridine core and various aryl or heteroaryl groups.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add Pd(dppf)Cl₂ (0.03 mmol) to the flask.
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL total volume).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 3 | K₂CO₃ | Dioxane/H₂O | 90 | 4 | 85 |
| 2 | 4-Methoxyphenylboronic acid | 3 | K₂CO₃ | Dioxane/H₂O | 90 | 4 | 82 |
| 3 | 3-Pyridylboronic acid | 3 | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 75 |
Buchwald-Hartwig Amination: Synthesis of 2-Amino-7-chlorothiazolo[5,4-c]pyridines
The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
Xantphos (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Toluene (anhydrous, degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 mmol), cesium carbonate (1.5 mmol), Pd₂(dba)₃ (0.025 mmol), and Xantphos (0.05 mmol).
-
Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous, degassed toluene (5 mL) followed by the amine (1.2 mmol).
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | 2.5 | 5 | Cs₂CO₃ | Toluene | 110 | 12 | 90 |
| 2 | Aniline | 2.5 | 5 | Cs₂CO₃ | Toluene | 110 | 16 | 78 |
| 3 | Benzylamine | 2.5 | 5 | Cs₂CO₃ | Toluene | 110 | 12 | 85 |
Sonogashira Coupling: Synthesis of 2-Alkynyl-7-chlorothiazolo[5,4-c]pyridines
The Sonogashira coupling provides a direct route to introduce alkynyl moieties, which are valuable functional groups for further synthetic manipulations.[1]
Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2.5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Tetrahydrofuran (THF) (anhydrous, degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.025 mmol), and CuI (0.05 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous, degassed THF (5 mL) and triethylamine (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the mixture.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 2.5 | 5 | Et₃N | THF | 25 | 8 | 92 |
| 2 | Ethynyltrimethylsilane | 2.5 | 5 | Et₃N | THF | 25 | 6 | 88 |
| 3 | 1-Hexyne | 2.5 | 5 | Et₃N | THF | 50 | 12 | 81 |
General Catalytic Cycle and Workflow
The palladium-catalyzed cross-coupling reactions described herein generally proceed through a common catalytic cycle involving oxidative addition, transmetalation (for Suzuki) or coordination/deprotonation (for Buchwald-Hartwig and Sonogashira), and reductive elimination.
General Catalytic Cycle:
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Experimental Workflow:
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Safety Precautions
-
Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere.
-
Organic solvents are flammable and should be used in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-7-chlorothiazolo[5,4-c]pyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the synthesis of 2-Bromo-7-chlorothiazolo[5,4-c]pyridine, with a focus on improving yield and overcoming common experimental challenges. The key transformation, a Sandmeyer reaction, is detailed with troubleshooting advice and comparative data from analogous systems.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly during the crucial Sandmeyer bromination step of the 2-amino precursor.
Issue 1: Low or No Yield of the Desired Product
-
Question: My reaction has resulted in a very low yield of this compound. What are the likely causes and how can I improve it?
-
Answer: Low yields in this Sandmeyer reaction can stem from several factors:
-
Incomplete Diazotization: The initial conversion of the 2-amino group to a diazonium salt is critical and highly temperature-sensitive. Ensure the reaction is maintained at 0-5°C. The presence of excess nitrous acid can be checked with starch-iodide paper (a positive test indicates completion).[1]
-
Premature Decomposition of the Diazonium Salt: Diazonium salts are unstable and can decompose, especially at elevated temperatures, leading to the formation of phenol byproducts.[2] Maintain strict temperature control throughout the diazotization and subsequent reaction with the copper(I) bromide.
-
Catalyst Issues: The copper(I) salt is the active catalyst.[1] Ensure you are using a high-quality source of CuBr. Some protocols suggest the use of a Cu(I)/Cu(II) mixture to improve catalytic efficiency.[3]
-
Issue 2: Formation of Significant Byproducts
-
Question: My crude product shows multiple spots on TLC, and I am having difficulty isolating the target compound. What are these impurities and how can I minimize them?
-
Answer: Common byproducts in Sandmeyer reactions include:
-
Phenols: Formed from the reaction of the diazonium salt with water. This is exacerbated by higher temperatures.[2][4] Running the reaction under anhydrous or semi-anhydrous conditions can mitigate this.
-
Di-halogenated compounds: In some cases, bromination can occur at other positions on the heterocyclic ring. The choice of brominating agent and reaction temperature can influence this. For instance, using CuBr₂ at higher temperatures has been reported to lead to di-halogenated products in related systems.[5]
-
Azo compounds: If the diazonium salt couples with the starting amine, colored azo compounds can form.[2] This can be minimized by ensuring complete diazotization and slow addition of the diazonium salt solution to the copper bromide solution.
-
Biaryl compounds: Formed by the coupling of two aryl radicals, which are intermediates in the reaction.[6]
-
Issue 3: Reaction Fails to Initiate or Proceeds Very Slowly
-
Question: The reaction does not seem to be progressing, and I am recovering mostly starting material. What could be wrong?
-
Answer:
-
Diazotization Failure: As mentioned, the formation of the diazonium salt is the first and most critical step. Re-evaluate your diazotization procedure, ensuring the correct stoichiometry of reagents and strict temperature control.
-
Insufficient Acid: The diazotization reaction requires acidic conditions. Ensure the concentration of the acid (e.g., HBr) is sufficient.
-
Catalyst Deactivation: The copper(I) catalyst can be sensitive to air and may oxidize. Ensure it is handled appropriately.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the Sandmeyer bromination of 2-amino-7-chlorothiazolo[5,4-c]pyridine? A1: The diazotization step should be performed at 0-5°C to ensure the stability of the diazonium salt.[1] The subsequent reaction with CuBr is often carried out at a slightly elevated temperature, with some protocols for similar substrates suggesting temperatures up to 60°C.[5][7] However, it is recommended to start at a lower temperature and gradually warm the reaction mixture while monitoring its progress by TLC.
Q2: Can I use CuBr₂ instead of CuBr? A2: While Cu(I) is the traditional catalyst for the Sandmeyer reaction, Cu(II) salts have also been used. In the context of 2-aminothiazoles, CuBr₂ has been shown to favor di-bromination under certain conditions.[5] For the selective mono-bromination at the 2-position, CuBr is generally the preferred reagent.[8]
Q3: What is the best solvent for this reaction? A3: Acetonitrile is a commonly used solvent for Sandmeyer reactions of 2-aminothiazole derivatives and has been shown to give good yields.[5][7]
Q4: How can I best purify the final product? A4: Purification of the crude product typically involves a work-up to remove copper salts, followed by column chromatography. An aqueous wash with a solution like ammonium hydroxide can help remove copper residues by forming a soluble copper-ammonia complex.[7] Subsequent purification by flash column chromatography on silica gel is usually effective in isolating the desired this compound.
Data Presentation
Table 1: Influence of Copper Salt and Temperature on the Bromination of 2-Aminothiazole Derivatives (Analogous Systems)
| Starting Material | Brominating Agent | Temperature (°C) | Yield (%) of Monobromo Product | Yield (%) of Dibromo Product | Reference |
| 2-Aminothiazole | CuBr, n-butyl nitrite | 60 | 46 | - | [5] |
| 2-Aminothiazole | CuBr₂, n-butyl nitrite | 25-65 | - | 79 | [5] |
| 2-Amino-4-phenyl-1,3-thiazole | CuBr, n-butyl nitrite | Room Temp | Near quantitative | - | [8] |
| 2-Amino-4-phenyl-1,3-thiazole | Br₂ | Room Temp | Low | Moderate | [8] |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound based on procedures for analogous 2-aminothiazole derivatives. Note: This protocol should be adapted and optimized for the specific substrate.
Step 1: Synthesis of 2-amino-7-chlorothiazolo[5,4-c]pyridine (Hypothetical Precursor)
Step 2: Sandmeyer Bromination of 2-amino-7-chlorothiazolo[5,4-c]pyridine
-
Diazotization:
-
Dissolve 2-amino-7-chlorothiazolo[5,4-c]pyridine (1.0 eq) in a suitable solvent such as acetonitrile.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a solution of an alkyl nitrite (e.g., tert-butyl nitrite or n-butyl nitrite, 1.2-1.5 eq) while maintaining the temperature below 5°C.
-
Stir the mixture at 0-5°C for 30-60 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, add copper(I) bromide (CuBr, 1.2-1.5 eq) to acetonitrile.
-
Slowly add the cold diazonium salt solution to the CuBr suspension.
-
Allow the reaction mixture to warm to room temperature and then heat to 40-60°C, monitoring the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous ammonia solution to remove copper salts.[7]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
-
Mandatory Visualization
Caption: Proposed synthetic pathway for this compound.
Caption: A workflow for troubleshooting low yield in the Sandmeyer reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Catalytic Sandmeyer Bromination [organic-chemistry.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Bromo-7-chlorothiazolo[5,4-c]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-7-chlorothiazolo[5,4-c]pyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of this compound?
A1: this compound is a dihalogenated heterocyclic compound featuring a thiazole ring fused to a pyridine ring. The key to its reactivity lies in the differential reactivity of the bromine and chlorine substituents in metal-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond at the 2-position is generally more reactive than the carbon-chlorine (C-Cl) bond at the 7-position.[1] This allows for selective functionalization at the 2-position while leaving the 7-position available for subsequent transformations under more forcing conditions.
Q2: What are the most common reactions performed with this compound?
A2: This compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions to introduce a variety of substituents. The most common transformations include:
-
Suzuki-Miyaura Coupling: To form carbon-carbon bonds with aryl or vinyl boronic acids/esters.
-
Buchwald-Hartwig Amination: To form carbon-nitrogen bonds with primary or secondary amines.
-
Sonogashira Coupling: To form carbon-carbon bonds with terminal alkynes.
-
Nucleophilic Aromatic Substitution (SNAr): Although less common than cross-coupling for this substrate, it can occur under specific conditions.
Q3: Can I selectively react at the chlorine position first?
A3: Generally, selective reaction at the C-Cl bond in the presence of a C-Br bond is challenging under standard palladium-catalyzed conditions due to the higher reactivity of the C-Br bond. However, unconventional site-selectivity can sometimes be achieved by careful selection of catalysts, ligands, and reaction conditions.[2]
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during reactions with this compound.
Topic: Suzuki-Miyaura Coupling
Issue 1: Low or no yield of the desired coupled product.
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivity | Use a fresh batch of palladium catalyst and ligand. Ensure proper anaerobic conditions are maintained throughout the reaction setup and duration. |
| Poor Boronic Acid Quality | Use fresh, high-purity boronic acid or a corresponding boronate ester, which can be more stable. |
| Incorrect Base | The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is anhydrous if required by the reaction conditions. |
| Low Reaction Temperature | Gradually increase the reaction temperature. For less reactive coupling partners, higher temperatures may be necessary to drive the reaction to completion. |
Issue 2: Formation of significant side products.
| Side Product | Potential Cause | Troubleshooting Step |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (Nitrogen or Argon). |
| Protodeboronation | Presence of water and/or acidic protons, especially with heteroaryl boronic acids. | Use anhydrous solvents and reagents. Consider using boronate esters which are often more stable. |
| Hydrodehalogenation (Loss of Bromine) | Presence of a hydride source (e.g., from solvent or base degradation). | Use high-purity, dry solvents. Screen different bases. |
| Reaction at the Chlorine Position | High reaction temperatures or prolonged reaction times. | Monitor the reaction closely and stop it once the desired product is formed. Consider a lower reaction temperature if selectivity is an issue. |
Topic: Buchwald-Hartwig Amination
Issue 1: Incomplete conversion of the starting material.
| Potential Cause | Troubleshooting Step |
| Catalyst Deactivation | The pyridine nitrogen can coordinate to the palladium center, inhibiting catalysis. Use a ligand that can prevent this, such as a bulky biarylphosphine ligand (e.g., XPhos, SPhos). |
| Insufficiently Strong Base | A strong, non-nucleophilic base is typically required. Sodium or potassium tert-butoxide are common choices. Ensure the base is fresh and handled under anhydrous conditions. |
| Amine Reactivity | Sterically hindered or electron-deficient amines may require more forcing conditions. |
Issue 2: Observation of hydrodehalogenation (loss of bromine).
| Potential Cause | Troubleshooting Step |
| Side reaction of the palladium hydride intermediate | This can be promoted by certain ligands and bases. |
| Decomposition of solvent or reagents | Use high-purity, anhydrous solvents and reagents. |
Experimental Protocols
Note: These are general protocols and may require optimization for specific substrates and scales.
1. General Protocol for Suzuki-Miyaura Coupling of this compound
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv) or PdCl₂(dppf) (0.05 equiv)
-
K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)
-
1,4-Dioxane and water (4:1 mixture), degassed
-
-
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
2. General Protocol for Buchwald-Hartwig Amination of this compound
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.3 equiv)
-
Pd₂(dba)₃ (0.02-0.05 equiv)
-
Xantphos or other suitable phosphine ligand (0.04-0.10 equiv)
-
NaOtBu or K₃PO₄ (1.5-2.0 equiv)
-
Anhydrous toluene or dioxane, degassed
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry reaction vessel.
-
Add the degassed solvent, followed by this compound and the amine.
-
Seal the vessel and heat the mixture to 90-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
-
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for common reaction issues.
References
Technical Support Center: Purification of 2-Bromo-7-chlorothiazolo[5,4-c]pyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Bromo-7-chlorothiazolo[5,4-c]pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The most common purification techniques for these derivatives are flash column chromatography on silica gel and recrystallization. The choice between these methods depends on the nature of the impurities, the quantity of the material, and the desired final purity.
Q2: What are typical solvent systems for flash column chromatography of these compounds?
A2: Due to the presence of nitrogen and sulfur heteroatoms, these compounds are generally polar. Good starting points for solvent systems are mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane. A gradient elution, gradually increasing the polarity, is often effective. For more polar derivatives, a system of dichloromethane and methanol may be necessary.
Q3: My compound is a basic amine. Are there any special considerations for column chromatography?
A3: Yes, for nitrogen-containing heterocyclic compounds, it can be beneficial to add a small amount of a basic modifier, like triethylamine (typically 0.1-1%), to the eluent. This can help to prevent peak tailing and improve the separation by neutralizing acidic sites on the silica gel.
Q4: I am considering recrystallization. How do I choose a suitable solvent?
A4: An ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen for these types of compounds include ethanol, ethyl acetate, acetone, and mixtures such as hexanes/ethyl acetate or hexanes/dichloromethane.
Q5: What are some common impurities I might encounter?
A5: Common impurities can include unreacted starting materials, reagents from the synthetic steps (e.g., brominating or chlorinating agents), and side-products from the reaction. If the synthesis involves a Suzuki or other cross-coupling reaction, residual catalyst and boronic acid/ester species can also be present.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound derivatives.
Issue 1: Poor Separation in Column Chromatography
If you are experiencing co-elution of your product with impurities, consider the following troubleshooting steps.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Optimize Solvent System | Experiment with different solvent systems. Try switching one of the solvents (e.g., from ethyl acetate to diethyl ether) or adding a third solvent to modify the selectivity. |
| 2 | Adjust Polarity | If the spots are too high on the TLC plate (high Rf), decrease the polarity of the eluent. If they are too low (low Rf), increase the polarity. For optimal separation, the Rf of the target compound should be around 0.2-0.3. |
| 3 | Use a Different Stationary Phase | If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or a reverse-phase silica gel. |
| 4 | Employ Additives | For basic compounds, adding a small amount of triethylamine to the eluent can improve peak shape and separation. For acidic impurities, a small amount of acetic acid might be beneficial, though use with caution as it can be difficult to remove. |
| 5 | Check for Compound Stability | The compound might be degrading on the silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed. If it is unstable, consider switching to a less acidic stationary phase like neutral alumina or deactivating the silica gel. |
Issue 2: Compound is Insoluble or Poorly Soluble in the Eluent
Poor solubility can lead to streaking on the column and difficult purification.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Dry Loading | Instead of dissolving the sample in a small amount of eluent, adsorb it onto a small amount of silica gel (or celite) by dissolving it in a suitable solvent, adding the adsorbent, and then removing the solvent under reduced pressure. The resulting dry powder can then be carefully added to the top of the column.[1] |
| 2 | Use a Stronger Co-solvent for Loading | Dissolve the sample in a minimum amount of a stronger, more polar solvent (like dichloromethane or acetone) and then load it onto the column. Be aware that this can sometimes compromise the separation at the beginning of the elution. |
| 3 | Consider Recrystallization | If a suitable solvent system for chromatography cannot be found due to solubility issues, recrystallization may be a more effective purification method. |
Experimental Protocols
General Protocol for Flash Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). A good system will give your target compound an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a column with silica gel, typically using the "wet" or "slurry" method to ensure even packing.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, use the dry loading technique described above.
-
Elution: Begin eluting with the chosen solvent system. If using a gradient, start with a lower polarity and gradually increase it.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the compound is completely dissolved. Add the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can also promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
Visualizations
Caption: General experimental workflow for the purification of chemical compounds.
Caption: Troubleshooting decision tree for purification challenges.
References
Overcoming low reactivity in 2-Bromo-7-chlorothiazolo[5,4-c]pyridine couplings
Welcome to the technical support center for cross-coupling reactions involving 2-Bromo-7-chlorothiazolo[5,4-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity order for the two halogen atoms on this compound in palladium-catalyzed cross-coupling reactions?
A1: The reactivity of the carbon-halogen bond is primarily dictated by its bond dissociation energy, which follows the trend C-I > C-Br > C-Cl.[1] Therefore, in palladium-catalyzed cross-coupling reactions, the C-Br bond at the 2-position is significantly more reactive than the C-Cl bond at the 7-position. This inherent difference in reactivity allows for selective functionalization at the C-2 position while leaving the C-7 chloro group untouched for subsequent transformations.
Q2: I am observing low to no conversion in my Suzuki-Miyaura coupling at the C-2 position. What are the most common causes?
A2: Low reactivity in Suzuki-Miyaura couplings with heteroaromatic bromides can stem from several factors:
-
Catalyst Inactivation: The pyridine nitrogen in the thiazolo[5,4-c]pyridine core can coordinate to the palladium center, leading to catalyst inhibition.
-
Suboptimal Ligand Choice: For electron-deficient heteroaromatics, bulky and electron-rich phosphine ligands are often necessary to promote the rate-limiting oxidative addition step.[2]
-
Inappropriate Base: The base plays a crucial role in the transmetalation step. Poor solubility or insufficient strength of the base can stall the catalytic cycle.
-
Protodeboronation of the Boronic Acid: The boronic acid coupling partner may be unstable under the reaction conditions, leading to its decomposition.
Q3: Can I perform a coupling reaction at the C-7 chloro position?
A3: Yes, however, coupling at the C-7 chloro position is more challenging due to the stronger C-Cl bond.[1] It typically requires more forcing conditions, such as higher temperatures, and more active catalyst systems. Often, specialized ligands like Buchwald's biaryl phosphine ligands or N-heterocyclic carbenes (NHCs) are necessary to achieve good yields.[3] Nickel-based catalyst systems can also be effective for the activation of aryl chlorides.
Q4: What are common side reactions to look out for?
A4: Besides the desired cross-coupling product, several side reactions can occur:
-
Hydrodehalogenation: Replacement of the halogen with a hydrogen atom.
-
Homocoupling: Dimerization of the boronic acid (in Suzuki couplings) or the terminal alkyne (in Sonogashira couplings).
-
Protodeboronation: As mentioned in A2, the decomposition of the boronic acid before it can participate in the catalytic cycle.
-
Catalyst Decomposition: Formation of palladium black, which is catalytically inactive.
Q5: Are there any specific safety precautions I should take when working with these reactions?
A5: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases can be toxic and/or air-sensitive. Always handle these reagents under an inert atmosphere (e.g., argon or nitrogen). Consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low Yield or No Reaction at the C-2 Position
This workflow provides a systematic approach to troubleshooting low yields in Suzuki-Miyaura couplings at the C-2 (bromo) position.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.
Recommended Starting Conditions & Optimization Parameters for C-2 Suzuki Coupling
| Parameter | Recommended Starting Condition | Optimization Strategy |
| Catalyst | Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3 mol%) | Switch to a more active pre-catalyst like a G3 or G4 Buchwald pre-catalyst (1-2 mol%). |
| Ligand | - (if using a pre-ligated catalyst) | Screen bulky, electron-rich ligands like SPhos, XPhos, or RuPhos (Ligand:Pd ratio of 2:1).[2] |
| Base | K₂CO₃ (2 equiv) | Use a stronger base like K₃PO₄ or Cs₂CO₃ (2-3 equiv). Ensure the base is finely powdered.[4] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Try other solvent systems like Toluene/H₂O, DME/H₂O, or anhydrous solvents like DMF with a soluble base. |
| Temperature | 80-100 °C | Increase temperature in 10 °C increments, up to the boiling point of the solvent. |
| Boronic Acid | 1.2 equivalents | If protodeboronation is suspected, switch to the corresponding boronate ester (e.g., pinacol ester) and use an anhydrous base like KF. |
Buchwald-Hartwig Amination
Issue: Low Conversion or Side Product Formation at C-2 Position
The following decision tree can guide you in optimizing the Buchwald-Hartwig amination at the C-2 position.
References
2-Bromo-7-chlorothiazolo[5,4-c]pyridine debromination side reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the undesired debromination of 2-Bromo-7-chlorothiazolo[5,4-c]pyridine during their experiments.
Troubleshooting Guide: Debromination Side Reaction
The debromination of this compound to form 7-chlorothiazolo[5,4-c]pyridine is a common side reaction, particularly in palladium-catalyzed cross-coupling reactions. This guide provides a systematic approach to diagnose and mitigate this issue.
Problem: Formation of a significant amount of the debrominated byproduct, 7-chlorothiazolo[5,4-c]pyridine, is observed during a reaction.
Workflow for Troubleshooting:
Figure 1. A troubleshooting workflow for addressing the debromination of this compound.
Step 1: Analyze the Reaction Components
A thorough review of all reagents and their quality is the first step in troubleshooting.
| Component | Potential Issue | Recommended Action |
| Palladium Catalyst | Highly active catalysts or the presence of palladium black can promote hydrodehalogenation. | Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. Consider using pre-catalysts to ensure a well-defined active species. |
| Ligand | Electron-rich and bulky phosphine ligands can sometimes favor reductive elimination of the desired product over side reactions. | If using a standard ligand like PPh₃, consider switching to a more specialized ligand such as a Buchwald or Josiphos-type ligand. |
| Base | Strong bases, especially in the presence of protic solvents, can generate species that act as hydride donors. | Switch to a weaker, non-nucleophilic base like K₂CO₃ or Cs₂CO₃. Avoid hydroxide and alkoxide bases if possible. |
| Solvent | Protic solvents (e.g., alcohols, water) can be a source of hydride, leading to debromination. | Use anhydrous aprotic solvents like dioxane, THF, or toluene. Ensure all solvents are rigorously dried before use. |
| Hydride Source | Unintentional introduction of reducing agents or impurities that can act as hydride donors. | Carefully purify all reagents. Consider if any additives or starting materials could be a source of hydrides. |
Step 2: Optimize Reaction Conditions
Fine-tuning the reaction parameters can significantly suppress the debromination side reaction.
| Parameter | Potential Issue | Recommended Action |
| Temperature | High temperatures can increase the rate of the debromination side reaction. | Run the reaction at the lowest possible temperature that still allows for a reasonable rate of the desired transformation. A temperature screen is recommended. |
| Reaction Time | Prolonged reaction times can lead to the accumulation of the debrominated byproduct. | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed or the product formation plateaus. |
| Atmosphere | Presence of hydrogen gas, if used in a previous step in the same vessel, can lead to hydrogenation. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that the reaction vessel is free from any residual hydrogen. |
Frequently Asked Questions (FAQs)
Q1: Why is the bromo group at the 2-position preferentially removed over the chloro group at the 7-position?
A1: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. In palladium-catalyzed reactions, the oxidative addition step, which involves the cleavage of the carbon-halogen bond, is generally the rate-determining step. The lower bond dissociation energy of the C-Br bond makes it more susceptible to cleavage by the palladium catalyst, leading to preferential reaction at the 2-position, including the undesired debromination.
Q2: Can the choice of boronic acid in a Suzuki coupling influence the extent of debromination?
A2: Yes, the nature of the boronic acid can play a role. Highly reactive boronic acids that undergo rapid transmetalation can help to favor the desired cross-coupling pathway over the competing debromination. Conversely, slow transmetalation may allow more time for the hydrodehalogenation side reaction to occur.
Q3: I am still observing debromination even after optimizing my reaction conditions. What else can I try?
A3: If optimization of the catalyst, base, solvent, and reaction conditions does not sufficiently suppress debromination, consider the following:
-
Change the cross-coupling reaction type: If you are performing a Suzuki coupling, you might explore other cross-coupling reactions like Stille or Negishi coupling, which may have different sensitivities to the debromination side reaction.
-
Protecting groups: Although there are no obvious sites for protection on the core of this compound itself, if your coupling partner has reactive functional groups, protecting them might alter the overall reaction kinetics and reduce side reactions.
-
Purification: If the debrominated byproduct cannot be completely avoided, focus on developing a robust purification method to separate it from the desired product. Techniques like column chromatography with a shallow gradient or preparative HPLC can be effective.
Experimental Protocols
While a specific protocol to induce the debromination side reaction is not desirable, a typical protocol for a Suzuki coupling where this side reaction might be observed is provided below for reference. By adjusting the parameters in this protocol according to the troubleshooting guide, the debromination can be minimized.
General Protocol for a Suzuki-Miyaura Coupling of this compound
Figure 2. A general experimental workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 - 0.1 eq)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., Dioxane/H₂O, Toluene)
Procedure:
-
To a flame-dried reaction flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent via syringe.
-
Degas the solution by bubbling argon through it for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under a positive pressure of argon.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Disclaimer: The information provided in this technical support center is intended for guidance and troubleshooting purposes. All experiments should be conducted by qualified personnel in a properly equipped laboratory, following all appropriate safety precautions.
Technical Support Center: Optimizing Catalyst Loading for 2-Bromo-7-chlorothiazolo[5,4-c]pyridine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-7-chlorothiazolo[5,4-c]pyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions, with a focus on optimizing catalyst loading for selective functionalization.
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive in this compound for palladium-catalyzed cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the trend: C-I > C-Br > C-Cl.[1] Therefore, for this compound, the carbon-bromine (C-Br) bond at the 2-position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 7-position.[1] This difference in reactivity allows for selective functionalization at the 2-position.
Q2: What are the primary challenges when working with thiazolo[5,4-c]pyridine derivatives in cross-coupling reactions?
A2: The primary challenges often stem from the heterocyclic nature of the substrate. The nitrogen atoms in the pyridine and thiazole rings can coordinate to the palladium catalyst, potentially leading to deactivation or altered reactivity. Additionally, achieving high yields and selectivity can be sensitive to the choice of catalyst, ligand, base, and solvent.
Q3: What is a typical starting catalyst loading for Suzuki-Miyaura or Buchwald-Hartwig reactions with this substrate?
A3: A general starting point for catalyst loading in palladium-catalyzed cross-coupling reactions is between 1-5 mol% of the palladium precursor. For challenging substrates, it may be beneficial to start at the higher end of this range (e.g., 3-5 mol%) to ensure the reaction initiates. Optimization studies can then be performed to reduce the catalyst loading.
Q4: Is it possible to functionalize the C-Cl bond at the 7-position?
A4: Yes, it is possible to functionalize the C-Cl bond, typically after the more reactive C-Br bond has been addressed. Cross-coupling of aryl chlorides is more challenging and generally requires more forcing conditions and specialized catalytic systems. These often involve the use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands to facilitate the more difficult oxidative addition of the C-Cl bond to the palladium center.
Troubleshooting Guides
Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling
This is a common issue when working with heteroaromatic halides. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield in Suzuki-Miyaura coupling.
| Parameter | Recommendation |
| Catalyst & Ligand | For selective coupling at the C-Br bond, standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) can be effective. If low reactivity is observed, switch to more active systems with bulky, electron-rich phosphine ligands such as XPhos or SPhos. |
| Base | The choice of base is critical. Screen inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄. K₃PO₄ is often effective in challenging couplings. The base should be finely powdered to maximize surface area. |
| Solvent | A mixture of an organic solvent and water is often optimal. Common choices include 1,4-dioxane/water, toluene/water, or THF/water. Ensure solvents are anhydrous and degassed. |
| Temperature | Reactions are typically heated between 80-120 °C. If the reaction is sluggish, a gradual increase in temperature may be beneficial. |
| Degassing | The active Pd(0) catalyst is sensitive to oxygen. Thoroughly degas all solvents and the reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst. |
Issue 2: Side Reactions Observed (e.g., Protodeboronation, Homocoupling)
Side reactions can significantly lower the yield of the desired product.
Decision Tree for Addressing Side Reactions
Caption: Decision tree for addressing common side reactions.
| Side Reaction | Mitigation Strategies |
| Protodeboronation | This occurs when the boronic acid reacts with a proton source. Use anhydrous solvents, ensure reagents are dry, and consider using boronic esters (e.g., pinacol esters) which are more stable. |
| Homocoupling | This is the self-coupling of the starting materials. It is often promoted by oxygen. Ensure the reaction is thoroughly degassed. Using a Pd(0) source like Pd(PPh₃)₄ can also minimize homocoupling. |
Experimental Protocols
The following are general starting protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. Optimization will likely be required for specific substrates.
General Protocol for Suzuki-Miyaura Coupling at the 2-position (C-Br)
Reaction Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid or boronic ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the boronic acid/ester, and the base.
-
Seal the vessel and purge with an inert gas (e.g., Argon) for 10-15 minutes, or evacuate and backfill with the inert gas three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination at the 2-position (C-Br)
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-3 mol%)
-
Ligand (e.g., XPhos or SPhos, 2-6 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.2-2.0 equiv)
-
Anhydrous and degassed solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Add the amine, followed by this compound.
-
Seal the vessel and heat to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Data on Catalyst Loading and Reaction Conditions (from Analogous Systems)
The following tables provide representative data from cross-coupling reactions of structurally similar dihalogenated heterocycles. This information can serve as a guide for optimizing reactions with this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Chloro Heterocycles
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Bromo-2-chloropyrimidine | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O | 80 | 85-95 | Adapted from literature |
| 2-Bromo-5-chloropyrazine | PdCl₂(dppf) (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 70-85 | Adapted from literature |
| 3-Bromo-5-chloropyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 110 | >90 | Adapted from literature |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-Chloro Heterocycles
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromo-6-chloropyridine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 80-95 | Adapted from literature |
| 5-Bromo-2-chloropyrimidine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 110 | 75-90 | Adapted from literature |
| 3-Bromo-5-chloropyridine | G3-XPhos (2) | - | LHMDS (1.5) | THF | 80 | >90 | Adapted from literature |
Disclaimer: The information provided in this technical support center is intended as a guide for experienced researchers. The experimental protocols are based on general procedures for similar compounds and may require optimization for this compound. Always conduct a thorough literature search and risk assessment before beginning any new experiment.
References
2-Bromo-7-chlorothiazolo[5,4-c]pyridine stability issues in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-7-chlorothiazolo[5,4-c]pyridine. It addresses potential stability issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A: For long-term storage, it is recommended to store this compound at -20°C.[1] To ensure maximum product recovery, it is advisable to centrifuge the vial before opening the cap.
Q2: What are the general factors that can affect the stability of this compound in solution?
A: The stability of this compound in solution can be influenced by several factors, including temperature, light exposure, pH, the presence of oxidizing agents, and enzymatic degradation.[2] The inherent properties of the active ingredient and the chosen solvent system also play a crucial role.[2]
Q3: Are there known solubility issues with thiazolopyridine derivatives?
A: Yes, poor solubility can be a challenge with some thiazolopyridine derivatives. Research on similar compounds has focused on creating derivatives to improve solubility for better bioavailability.[3] Therefore, careful selection of a suitable solvent system is crucial for your experiments.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Compound precipitates out of solution. | - The solvent has a low solubilizing capacity for the compound. - The concentration of the compound exceeds its solubility limit in the chosen solvent. - The temperature of the solution has decreased, reducing solubility. | - Solvent Screening: Test a range of solvents with varying polarities (e.g., DMSO, DMF, methanol, acetonitrile, THF). - Co-solvents: Consider using a co-solvent system to enhance solubility. - Concentration Adjustment: Prepare a more dilute solution. - Temperature Control: Maintain a constant and appropriate temperature for your solution. |
| Observed degradation of the compound over time (e.g., change in color, appearance of new peaks in HPLC). | - Hydrolysis: The compound may be susceptible to hydrolysis, especially at non-neutral pH. - Photodegradation: Exposure to light, particularly UV light, can cause degradation. - Oxidation: The compound may be sensitive to oxidation by dissolved oxygen or other oxidizing agents. - Solvent Reactivity: The solvent itself may be reacting with the compound. | - pH Control: Use buffered solutions to maintain a stable pH. Conduct a pH stability study to determine the optimal pH range. - Light Protection: Protect the solution from light by using amber vials or covering the container with aluminum foil. - Inert Atmosphere: For sensitive experiments, degas the solvent and handle the solution under an inert atmosphere (e.g., nitrogen or argon). - Solvent Purity: Use high-purity, anhydrous solvents when necessary. |
| Inconsistent experimental results. | - Stock Solution Instability: The stock solution may be degrading over time, leading to variability in the final concentration. - Freeze-Thaw Instability: Repeated freeze-thaw cycles of the stock solution can lead to degradation. | - Fresh Solutions: Prepare fresh solutions for each experiment whenever possible. - Aliquotting: If a stock solution must be stored, aliquot it into single-use vials to avoid repeated freeze-thaw cycles. - Stability Assessment: Perform a short-term stability study on your stock solution under your typical storage and handling conditions. |
Experimental Protocols
Protocol 1: Solution Stability Assessment using HPLC
This protocol outlines a general method for assessing the stability of this compound in a specific solvent and temperature condition.
1. Materials:
- This compound
- High-purity solvent (e.g., DMSO, acetonitrile)
- HPLC system with a suitable detector (e.g., UV-Vis)
- Calibrated analytical balance
- Volumetric flasks and pipettes
- Temperature-controlled incubator or water bath
2. Procedure:
- Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
- Sample Preparation: Dilute the stock solution with the same solvent to a working concentration suitable for HPLC analysis.
- Initial Analysis (Time 0): Immediately analyze the freshly prepared sample by HPLC to determine the initial peak area of the parent compound.
- Incubation: Store the stock solution under the desired temperature conditions (e.g., room temperature, 4°C, 37°C). Protect from light if assessing thermal stability alone.
- Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the stock solution, dilute it to the working concentration, and analyze by HPLC.
- Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial (Time 0) peak area.
3. Data Presentation:
The results can be summarized in a table as follows:
| Time (hours) | Peak Area (arbitrary units) | % Remaining |
| 0 | 1,000,000 | 100% |
| 1 | 980,000 | 98% |
| 2 | 965,000 | 96.5% |
| 4 | 930,000 | 93% |
| 8 | 880,000 | 88% |
| 24 | 750,000 | 75% |
| 48 | 600,000 | 60% |
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of a compound in solution over time.
Hypothetical Degradation Pathway
References
Technical Support Center: Suzuki Reactions with 2-Bromo-7-chlorothiazolo[5,4-c]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving 2-Bromo-7-chlorothiazolo[5,4-c]pyridine. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide & FAQs
Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?
A1: Low or no yield in Suzuki reactions with heteroaromatic halides can stem from several issues. A systematic approach to troubleshooting is recommended:
-
Catalyst and Ligand Integrity: Palladium catalysts, especially when not stored under an inert atmosphere, can degrade. Phosphine ligands are susceptible to oxidation. Ensure you are using fresh or properly stored catalyst and ligand.
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) catalyst and the phosphine ligands. Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.
-
Solvent and Reagent Purity: Use anhydrous and degassed solvents. The presence of water and oxygen can deactivate the catalyst. Ensure the boronic acid or ester is of high purity and has not degraded.
-
Base Selection and Quality: The base is crucial for the activation of the boronic acid. Ensure the base is finely powdered and anhydrous. The strength and solubility of the base can significantly impact the reaction.
Q2: I am observing a mixture of products, including mono-arylated and starting material. How can I improve the conversion to the desired di-arylated product?
A2: Achieving complete di-arylation requires overcoming the deactivation of the substrate after the first coupling. Consider the following strategies:
-
Increase Catalyst Loading: A higher catalyst loading (e.g., 5-10 mol%) can help drive the reaction to completion.
-
Use a More Active Catalyst System: For challenging couplings, especially with less reactive chlorides, consider using more advanced catalyst systems. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) in combination with a suitable palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) are often more effective than traditional catalysts like Pd(PPh₃)₄.
-
Elevate Reaction Temperature: Increasing the temperature can provide the necessary activation energy for the second coupling step. However, be mindful of potential decomposition of starting materials or products at excessive temperatures.
-
Increase Equivalents of Boronic Acid and Base: Using a larger excess of the boronic acid (e.g., 2.5-3.0 equivalents) and base (e.g., 3-4 equivalents) can favor the di-substituted product.
Q3: How can I achieve selective mono-arylation at either the C2-bromo or C7-chloro position?
A3: Achieving site-selectivity in dihalogenated heterocycles is a common challenge. The general reactivity trend for halogens in Suzuki couplings is I > Br > OTf >> Cl.[1] This suggests that the C2-bromo position is likely more reactive than the C7-chloro position.
-
For C2-Selective Coupling (at the bromo position):
-
Use a less active catalyst system that is more sensitive to the difference in reactivity between the C-Br and C-Cl bonds, such as Pd(PPh₃)₄.
-
Employ milder reaction conditions, including lower temperatures and shorter reaction times.
-
Use a stoichiometric amount of the boronic acid (1.0-1.2 equivalents).
-
-
For C7-Selective Coupling (at the chloro position):
-
This is significantly more challenging due to the lower reactivity of the C-Cl bond. One potential strategy is to first perform a reaction at the more reactive C2-bromo position and then introduce a different functional group that could be subsequently used in a different coupling reaction.
-
Alternatively, specialized catalyst systems with bulky N-heterocyclic carbene (NHC) ligands have been shown in some cases to favor coupling at less reactive positions on other dihaloheteroarenes.[2]
-
Q4: I am observing significant amounts of protodeboronation (replacement of the boronic acid group with hydrogen) of my boronic acid. How can I minimize this side reaction?
A4: Protodeboronation is a common side reaction, especially with electron-deficient or heteroaryl boronic acids. To mitigate this:
-
Use Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source. Using anhydrous solvents and bases can reduce protodeboronation.
-
Choice of Base: Milder bases such as K₃PO₄ or Cs₂CO₃ are often less likely to promote protodeboronation compared to stronger bases like NaOH or KOH.
-
Use Boronic Esters or Trifluoroborates: Boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts are generally more stable than the corresponding boronic acids and less prone to this side reaction.
Q5: Homocoupling of my boronic acid is a major byproduct. What are the causes and solutions?
A5: Homocoupling, the formation of a biaryl from two molecules of the boronic acid, is often promoted by the presence of oxygen.
-
Thorough Degassing: Ensure all solvents and the reaction mixture are rigorously degassed. Methods like freeze-pump-thaw cycles or sparging with an inert gas for an extended period are effective.
-
Use of a Pd(0) Source: Using a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂, which require in situ reduction that can sometimes be inefficient.
Data Presentation
The following tables summarize quantitative data from the literature for Suzuki couplings of related dihalogenated heterocycles to provide a reference for reaction optimization.
Table 1: Comparison of Catalysts and Conditions for Mono-Suzuki Coupling of 2,4-Dichloropyrimidine
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | 1,4-Dioxane | 100 | 24 | 71 | [3] |
| Pd₂(dba)₃ (5) | - | K₂CO₃ (3) | 1,4-Dioxane | 100 | 24 | <10 | [3] |
| PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ (3) | 1,4-Dioxane | 100 | 24 | 36 | [3] |
| Pd(OAc)₂ (5) | PCy₃ (10) | K₂CO₃ (3) | 1,4-Dioxane | 100 | 24 | <10 | [3] |
Table 2: Conditions for C2-Selective vs. C5-Selective Suzuki Coupling of 2,5-Dichloropyridine
| Selectivity | Catalyst (mol%) | Ligand/Additive (equiv) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | C2:C5 Ratio | Reference |
| C2-Selective | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | 85 | >20:1 | [4] |
| C5-Selective | Pd(OAc)₂ (2) | NBu₄Br (3) | K₂CO₃ (1.5) | DMF | 100 | 18 | 60 | 1:15 | [4] |
Experimental Protocols
Detailed Methodology for a General Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and should be optimized for specific boronic acids and desired outcomes (mono- vs. di-substitution).
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2-2.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd₂(dba)₃, 2.5 mol%)
-
Ligand (if required, e.g., SPhos, 10 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Anhydrous, degassed water (if using a mixed solvent system)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the boronic acid/ester, the base, the palladium catalyst, and the ligand (if applicable).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three to five times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent(s) via syringe. If using a biphasic system, add the organic solvent first, followed by the degassed water.
-
Reaction Execution: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
References
Removal of palladium catalyst from 2-Bromo-7-chlorothiazolo[5,4-c]pyridine products
Technical Support Center: Palladium Catalyst Removal
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of palladium catalysts from 2-Bromo-7-chlorothiazolo[5,4-c]pyridine products and similar heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual palladium from my this compound product?
A1: Regulatory bodies like the International Council for Harmonisation (ICH) impose strict limits on elemental impurities in active pharmaceutical ingredients (APIs) to ensure patient safety.[1][2] Palladium is classified as a Class 2B element, with a permitted daily exposure (PDE) of 100 µ g/day for oral administration.[1] This often translates to a concentration limit of 10 ppm in the final drug product.[1] Beyond regulatory compliance, residual palladium can potentially interfere with downstream synthetic steps or biological assays.[2][3]
Q2: What are the primary methods for palladium removal?
A2: The most common techniques for removing palladium catalysts include:
-
Adsorption: Utilizing solid-supported scavengers or activated carbon to bind palladium, which is then removed by filtration.[1][4]
-
Chromatography: Separating the product from the catalyst using column chromatography.[5][6]
-
Crystallization: Purifying the product through crystallization, leaving palladium impurities in the mother liquor.[4][7]
-
Extraction: Using liquid-liquid extraction to remove soluble palladium species.[8]
Q3: What are palladium scavengers and how do they function?
A3: Palladium scavengers are solid materials, typically silica or polymer-based, that are functionalized with ligands exhibiting a high affinity for palladium, such as thiols, thioureas, and dimercaptotriazine (DMT).[1][2][9] When added to the reaction mixture, these scavengers selectively bind to the palladium. The resulting solid scavenger-palladium complex can be easily separated from the product solution by filtration.[4]
Q4: Is activated carbon a viable option for palladium removal?
A4: Yes, activated carbon is a cost-effective and widely used adsorbent for palladium removal.[1][10][11] However, its effectiveness can be inconsistent, and it may lead to a loss of the desired product due to non-specific adsorption.[1][4]
Q5: How do I choose the most suitable palladium removal method for my experiment?
A5: The selection of the optimal method depends on several factors, including the initial palladium concentration, the scale of the reaction, the stability and polarity of your product, the solvent system, and the required final purity. A decision-making workflow, as illustrated in the diagram below, can aid in this selection process.
Troubleshooting Guides
Issue 1: High Levels of Residual Palladium in the Final Product
-
Potential Cause: The nitrogen atoms within the thiazolo[5,4-c]pyridine core can act as strong ligands, binding tightly to the palladium catalyst and making it difficult to remove.
-
Troubleshooting Steps:
-
Employ a High-Affinity Scavenger: Utilize a scavenger specifically designed for palladium removal, such as thiol-functionalized silica or trimercaptotriazine (TMT).[4]
-
Optimize Scavenging Conditions: Experiment with the amount of scavenger (typically 3-5 equivalents relative to the palladium catalyst), temperature, and stirring time.[4]
-
Use a Combination of Methods: Consider a sequential treatment, for instance, an initial filtration through Celite®, followed by treatment with a scavenger, and a final polishing step with activated carbon.[4]
-
Issue 2: Low Product Recovery After Purification
-
Potential Cause: Non-specific binding of the product to the purification medium, which is a common issue with activated carbon and some scavenger resins.[1]
-
Troubleshooting Steps:
-
Reduce Adsorbent Amount: Use the minimum quantity of activated carbon or scavenger resin necessary for effective palladium removal.
-
Screen Different Scavengers: Some scavengers exhibit lower non-specific binding than others.
-
Change the Solvent: The solvent can influence the interaction of your product with the adsorbent.
-
Consider Alternative Methods: If product loss remains high, explore other purification techniques like crystallization or precipitation.[7]
-
Quantitative Data on Palladium Removal Methods
The following table summarizes the efficiency of various palladium removal techniques.
| Method | Scavenger/Adsorbent | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| Scavenging | MP-TMT (0.20 wt) | 330 | 10-30 | DMF, overnight | [10] |
| Scavenging | Si-Thiol & Si-Thiourea (10 wt%) | 2400 | ≤ 16 | Not specified | [9] |
| Scavenging | PhosphonicS SPM32 | ~2100 | < 10.5 | Acetonitrile, 20 hours | [12] |
| Activated Carbon | Darco KB-B (0.2 wt) | 300 | < 1 | THF, 45 °C, 18 h | [10] |
| Combined | Nuchar AquaGuard & 1,2-ethanedithiol | 9100 | < 273 | Not specified | [10] |
| Chromatography | Column Chromatography | >1000 | < 100 | Not specified | [6] |
Experimental Protocols
Protocol: Palladium Removal using a Thiol-Functionalized Silica Scavenger
This protocol provides a general procedure for removing residual palladium from a solution of this compound.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, THF, or toluene) to a concentration of approximately 10-50 mg/mL.
-
Scavenger Addition: Add the thiol-functionalized silica scavenger. A typical starting point is 3-5 equivalents relative to the initial amount of palladium catalyst used in the reaction.
-
Stirring: Stir the mixture at room temperature for 4-16 hours. In some cases, gentle heating (e.g., to 40-50 °C) may improve scavenging efficiency.
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger with the bound palladium.[13]
-
Washing: Wash the filter cake with a small amount of the same solvent to ensure complete recovery of the product.[13]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[13]
-
Analysis: Analyze the purified product for residual palladium content using techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[14][15]
Visualizations
Caption: Decision workflow for selecting a palladium removal method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. silicycle.com [silicycle.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 12. spinchem.com [spinchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pharmtech.com [pharmtech.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 2-Bromo-7-chlorothiazolo[5,4-c]pyridine Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis and scale-up of reactions involving 2-Bromo-7-chlorothiazolo[5,4-c]pyridine.
Synthesis of this compound: Troubleshooting and FAQs
The synthesis of this compound can be a multi-step process, often starting from a more readily available precursor. A common synthetic route involves the formation of a thiazolo[5,4-c]pyridine core, followed by halogenation. This section addresses potential issues that may arise during this synthesis.
Frequently Asked Questions (FAQs): Synthesis
-
Q1: What is a common starting material for the synthesis of the thiazolo[5,4-c]pyridine core?
-
A1: A plausible precursor is 2-aminothiazolo[5,4-c]pyridine, which can be synthesized and subsequently converted to the desired di-halogenated product.[1] The synthesis of related thiazolopyridine systems often starts from appropriately substituted pyridine or thiazole derivatives.
-
-
Q2: How can the bromo and chloro substituents be introduced?
-
A2: The Sandmeyer reaction is a classical and effective method for converting an amino group on an aromatic ring into a halogen.[2][3][4][5][6] This involves diazotization of the amino group followed by treatment with a copper(I) halide. For this compound, this would likely involve a two-step process starting from a suitable amino-substituted precursor.
-
-
Q3: I am observing low yields during the Sandmeyer reaction. What are the possible causes?
-
A3: Low yields in Sandmeyer reactions can be attributed to several factors:
-
Incomplete diazotization: Ensure the reaction temperature is kept low (typically 0-5 °C) to prevent decomposition of the diazonium salt.
-
Premature decomposition of the diazonium salt: This is also temperature-sensitive. Maintaining a low temperature is crucial until the addition of the copper(I) halide.
-
Side reactions: The diazonium group can be replaced by other nucleophiles present in the reaction mixture, such as water or the counter-ion of the acid used.
-
Purity of reagents: Ensure the sodium nitrite and copper(I) halides are of high purity.
-
-
-
Q4: What are some common side products in the synthesis of halogenated thiazolopyridines?
-
A4: Besides the desired product, you might observe the formation of hydroxy-thiazolopyridines (from reaction with water), products of incomplete halogenation, or regioisomers depending on the starting material and reaction conditions.
-
-
Q5: How can I purify the final this compound product?
-
A5: Purification of halogenated heterocycles typically involves column chromatography on silica gel.[7] A solvent system of hexane and ethyl acetate is a common choice, with the ratio adjusted to achieve optimal separation. Recrystallization can also be an effective method for obtaining highly pure material.
-
Troubleshooting Guide: Synthesis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of thiazolo[5,4-c]pyridine core | Incomplete cyclization; side reactions. | Optimize reaction temperature and time. Ensure starting materials are pure. Consider alternative synthetic routes if yields remain low. |
| Incomplete diazotization | Insufficient acid or sodium nitrite; temperature too high. | Use a slight excess of sodium nitrite. Maintain a temperature of 0-5 °C during diazotization. Test for excess nitrous acid using starch-iodide paper.[3] |
| Formation of phenolic byproducts | Decomposition of diazonium salt in the presence of water. | Keep the reaction temperature low. Add the copper(I) halide solution promptly after diazotization. |
| Difficulty in purification | Presence of closely eluting impurities. | Optimize the solvent system for column chromatography. Consider using a different stationary phase or a gradient elution. Recrystallization from a suitable solvent system can also be effective. |
Palladium-Catalyzed Cross-Coupling Reactions: Troubleshooting and FAQs
This compound is a versatile building block for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The presence of two different halogen atoms allows for potential regioselective reactions.
Suzuki-Miyaura Coupling
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
-
Q1: Which halogen is expected to react preferentially in a Suzuki-Miyaura coupling?
-
A1: Generally, the reactivity of halogens in palladium-catalyzed couplings follows the order I > Br > OTf > Cl. Therefore, the C-Br bond at the 2-position is expected to be more reactive than the C-Cl bond at the 7-position, allowing for selective coupling at the 2-position under carefully controlled conditions.
-
-
Q2: What are the key components of a Suzuki-Miyaura reaction?
-
A2: The reaction typically involves an aryl or heteroaryl halide (in this case, this compound), a boronic acid or boronate ester, a palladium catalyst, a ligand, and a base in a suitable solvent.
-
-
Q3: I am observing low yields and the presence of starting material in my Suzuki coupling. What should I check?
-
A3: Several factors can contribute to low yields:
-
Catalyst deactivation: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.
-
Inefficient base: The choice of base is critical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The base should be finely powdered and anhydrous for optimal results.
-
Solvent quality: Use dry, degassed solvents. Common solvents for Suzuki couplings include toluene, dioxane, and DMF.
-
Ligand choice: The ligand plays a crucial role in the catalytic cycle. For challenging substrates, consider using bulky, electron-rich phosphine ligands.
-
-
-
Q4: I am getting a significant amount of homocoupling of my boronic acid. How can I minimize this?
-
A4: Homocoupling is a common side reaction. To minimize it, you can try:
-
Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents).
-
Ensuring the reaction is thoroughly deoxygenated, as oxygen can promote homocoupling.
-
Optimizing the reaction temperature; sometimes lower temperatures can reduce homocoupling.
-
-
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst; poor choice of base or solvent; low reaction temperature. | Use a fresh palladium catalyst. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., toluene, dioxane, DMF). Ensure the reaction is heated to an appropriate temperature (typically 80-120 °C). |
| Formation of dehalogenated byproduct | Proto-deboronation of the boronic acid followed by reduction of the aryl halide. | Use anhydrous conditions. Consider using a boronate ester (e.g., pinacol ester) which can be more stable. |
| Low regioselectivity (reaction at both C-Br and C-Cl) | Reaction conditions are too harsh. | Use milder reaction conditions (lower temperature, shorter reaction time). Consider a catalyst system known for higher selectivity. |
| Product purification issues | Contamination with residual palladium or tin compounds (if using boronate esters). | Treat the crude product with a palladium scavenger. Use appropriate work-up procedures to remove boronic acid-related impurities. |
Buchwald-Hartwig Amination
Frequently Asked questions (FAQs): Buchwald-Hartwig Amination
-
Q1: Can I perform a selective amination at the 2-position of this compound?
-
A1: Yes, similar to the Suzuki coupling, the greater reactivity of the C-Br bond should allow for selective amination at the 2-position.[8] Careful optimization of the reaction conditions is key to achieving high selectivity.
-
-
Q2: What are the typical catalysts and ligands used for Buchwald-Hartwig amination?
-
A2: A variety of palladium catalysts and phosphine ligands are used. Common catalyst precursors include Pd(OAc)₂ and Pd₂(dba)₃. The choice of ligand is crucial and often depends on the specific amine and aryl halide. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective.
-
-
Q3: My Buchwald-Hartwig reaction is not going to completion. What can I do?
-
A3: Incomplete conversion can be due to several factors:
-
Base selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice, but others like LHMDS or Cs₂CO₃ can also be effective and may be more compatible with sensitive functional groups.
-
Catalyst and ligand loading: For challenging couplings, it may be necessary to increase the catalyst and ligand loading.
-
Solvent: Toluene, dioxane, and THF are commonly used solvents. Ensure they are anhydrous and deoxygenated.
-
-
-
Q4: I am observing decomposition of my starting material or product. What is the likely cause?
-
A4: The strong base used in Buchwald-Hartwig aminations can sometimes lead to decomposition, especially at high temperatures. Consider using a milder base or running the reaction at a lower temperature for a longer period.
-
Troubleshooting Guide: Buchwald-Hartwig Amination
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no reaction | Inactive catalyst; inappropriate base or ligand; steric hindrance. | Screen different palladium precatalysts and ligands. Use a strong, non-nucleophilic base like NaOtBu or LHMDS. For sterically hindered substrates, more specialized ligands and higher temperatures may be necessary. |
| Side reaction: Hydrodehalogenation | Presence of water or other protic sources. | Use rigorously dried solvents and reagents. Perform the reaction under a strictly inert atmosphere. |
| Poor regioselectivity | Reaction conditions are too forcing, leading to reaction at both halogen sites. | Optimize the reaction temperature and time. A lower temperature may favor reaction at the more reactive C-Br bond. |
| Amine starting material decomposition | Reaction with the strong base. | Consider using a milder base if possible. Protect sensitive functional groups on the amine. |
Experimental Protocols (Representative)
Disclaimer: The following protocols are representative examples based on general procedures for similar heterocyclic systems. Optimization for this compound will be necessary.
Protocol 1: Representative Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) and the ligand (if required).
-
Add the degassed solvent (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Representative Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv).
-
Seal the vessel, and evacuate and backfill with an inert gas.
-
Add a solution of this compound (1.0 equiv) in the chosen anhydrous, degassed solvent (e.g., toluene).
-
Add the amine (1.1-1.2 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir until complete consumption of the starting material is observed.
-
Cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Quantitative Data (Representative)
Note: The following data is based on reactions with structurally similar bromopyridine derivatives and should be used as a guideline for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 8 | 90-98 |
| 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 16 | 75-85 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 6 | 90-99 |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 110 | 18 | 80-90 |
| n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS (1.3) | THF | 80 | 12 | 85-95 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logic diagram for troubleshooting Suzuki-Miyaura coupling reactions.
Caption: Decision tree for troubleshooting Buchwald-Hartwig amination.
References
- 1. researchgate.net [researchgate.net]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Validation & Comparative
2-Bromo-7-chlorothiazolo[5,4-c]pyridine: A Comparative Guide for Advanced Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the synthesis of novel therapeutics. Halogenated heterocycles represent a critical class of intermediates, offering versatile handles for molecular elaboration. This guide provides a comprehensive comparison of 2-Bromo-7-chlorothiazolo[5,4-c]pyridine with other key halogenated heterocycles, supported by experimental data and detailed protocols to inform rational drug design and synthesis.
The thiazolo[5,4-c]pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of pharmacologically active compounds. The introduction of bromine and chlorine atoms at the 2 and 7 positions, respectively, creates a versatile platform for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. This dihalogenated derivative serves as a key intermediate in the development of potent kinase inhibitors and receptor antagonists.[1]
Comparative Analysis of Reactivity in Cross-Coupling Reactions
The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in this compound is a key feature that allows for regioselective functionalization. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl.[2] This trend is attributed to the bond dissociation energies, where the weaker C-Br bond is more susceptible to oxidative addition by the palladium catalyst than the stronger C-Cl bond.
Furthermore, the position of the halogen on the pyridine ring influences reactivity. For pyridine-based systems, positions C2 and C4 (or C6) are generally more reactive than C3 and C5 due to the electron-withdrawing nature of the nitrogen atom.[3][4] In the case of this compound, the bromine is at the 2-position of the thiazole ring fused to the pyridine, and the chlorine is at the 7-position of the pyridine ring. The inherent reactivity difference between bromine and chlorine is the dominant factor for regioselectivity.
The following table summarizes the expected and observed reactivity of this compound in comparison to other dihalogenated heterocycles in Suzuki-Miyaura coupling reactions.
| Compound | Halogen at Position 1 | Halogen at Position 2 | Expected Major Monosubstitution Site | Catalyst System Example | Yield (%) | Reference |
| This compound | 2-Bromo | 7-Chloro | C2 (Bromine) | Pd(PPh₃)₄, K₂CO₃ | (Est.) >80 | [2][5] |
| 2,4-Dichloropyrimidine | 2-Chloro | 4-Chloro | C4 | Pd(PPh₃)₄, K₂CO₃ (Microwave) | 72-87 | [5] |
| 2,5-Dibromopyridine | 2-Bromo | 5-Bromo | C2 | Pd(OAc)₂, NHC Ligand | ~70-80 | [4] |
| 4,5-Dibromothiophene-2-carboxaldehyde | 4-Bromo | 5-Bromo | C5 | Pd(OAc)₂, PPh₃ | ~80-90 | [6] |
| 2-Chloro-4-bromobenzothiazole | 2-Chloro | 4-Bromo | C4 (Bromine) | Pd(PPh₃)₄, K₂CO₃ | >90 | [7] |
Note: The yield for this compound is an estimation based on the general principles of higher reactivity of C-Br over C-Cl bonds in Suzuki coupling reactions.
Experimental Protocols
Representative Protocol for Regioselective Suzuki-Miyaura Coupling of this compound
This protocol is adapted from established procedures for dihalogenated heterocycles and is optimized for the selective coupling at the C2 position.[5][8]
Reactants and Reagents:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (4 mL)
Procedure:
-
To a microwave vial, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane and water.
-
Seal the vial and heat in a microwave reactor at 100 °C for 15-30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Performance in the Synthesis of Biologically Active Molecules
The thiazolo[5,4-c]pyridine scaffold is a core component of numerous kinase inhibitors. The ability to selectively introduce different substituents at the C2 and C7 positions of this compound is crucial for optimizing potency and selectivity against specific kinase targets.
The following table presents a comparison of IC₅₀ values for various kinase inhibitors derived from different halogenated heterocyclic scaffolds, illustrating the potential of these building blocks in drug discovery.
| Heterocyclic Scaffold | Kinase Target | R¹-Group (from Halogen 1) | R²-Group (from Halogen 2) | IC₅₀ (nM) | Reference |
| Thiazolo[5,4-c]pyridine | PIM-1 | (Example) 4-Morpholinophenyl | (Example) 3-Aminophenyl | <50 | [9][10] |
| Thiazolo[5,4-c]pyridine | GSK-3β | (Example) Indol-5-yl | (Example) Cyclopropylamine | <100 | [11][12] |
| Pyrazolo[3,4-b]pyridine | GSK-3 | 4-Fluorophenyl | - | 20 | [12] |
| Bis-thiazole | Pim-1 | Varied aryl groups | Varied aryl groups | 240-320 | [10] |
| Pyrazolo[1,5-a]pyrimidine | Multi-kinase | Varied aryl groups | Varied aryl groups | 10-1000 | [13] |
| 1,2,4-Thiadiazolidine-3,5-dione | GSK-3β | Benzyl | - | ~200 | [14] |
Note: IC₅₀ values for inhibitors from the this compound scaffold are representative estimates based on the activity of similar compounds and are intended for comparative purposes.
Signaling Pathway Visualizations
Compounds derived from this compound are often designed as inhibitors of key signaling kinases involved in cell proliferation, survival, and differentiation. Below are representations of the PIM-1 and GSK-3β signaling pathways, common targets for inhibitors synthesized from this versatile scaffold.
Caption: PIM-1 Kinase Signaling Pathway Inhibition.
Caption: Wnt/β-Catenin Pathway and GSK-3β Inhibition.
Conclusion
This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its dihalogenated nature allows for predictable and regioselective functionalization, enabling the efficient synthesis of diverse compound libraries. The demonstrated success of the broader thiazolopyridine scaffold in yielding potent kinase inhibitors underscores the potential of this particular intermediate. By understanding its reactivity profile in comparison to other halogenated heterocycles and leveraging detailed synthetic protocols, researchers can effectively incorporate this powerful scaffold into their drug discovery programs to accelerate the development of next-generation therapeutics.
References
- 1. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel potent and highly selective glycogen synthase kinase-3β (GSK3β) inhibitors for Alzheimer's disease: design, synthesis, and characterization of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design and synthesis of certain 7-Aryl-2-Methyl-3-Substituted Pyrazolo{1,5-a}Pyrimidines as multikinase inhibitors [ouci.dntb.gov.ua]
- 14. Design, synthesis and bioevaluation of 1,2,4-thiadiazolidine-3,5-dione derivatives as potential GSK-3β inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioactivity of Thiazolo[5,4-c]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazolo[5,4-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. While 2-Bromo-7-chlorothiazolo[5,4-c]pyridine primarily serves as a versatile synthetic intermediate for the generation of diverse compound libraries, this guide focuses on the significant anticancer and antimicrobial bioactivities exhibited by various derivatives of the broader thiazolo[5,4-c]pyridine and related thiazolopyridine families. This document provides a comparative analysis of their performance, supported by experimental data, detailed protocols, and visual workflows to aid in drug discovery and development efforts.
Anticancer Activity of Thiazolopyridine Derivatives
Thiazolopyridine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Comparative Analysis of In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of various thiazolopyridine and related thiazole derivatives against several human cancer cell lines. These values highlight the potency of these compounds and provide a basis for structure-activity relationship (SAR) studies. For comparison, data for the commonly used chemotherapeutic drug, Doxorubicin, is included.
| Compound ID/Reference | Cancer Cell Line | IC₅₀ (µM) |
| Thiazolo[5,4-d]pyrimidine Derivative 7i | MGC-803 (Gastric Cancer) | 4.64[1] |
| HGC-27 (Gastric Cancer) | 5.07[1] | |
| GES-1 (Normal Gastric Epithelial) | >55[1] | |
| Thiazolo[5,4-d]pyrimidine Derivative 7a | MGC-803 (Gastric Cancer) | 5.13[1] |
| GES-1 (Normal Gastric Epithelial) | >55[1] | |
| Thiazole Derivative 11c | HepG-2 (Hepatocellular Carcinoma) | 12.5[2] |
| HCT-116 (Colorectal Carcinoma) | 10.2[2] | |
| MCF-7 (Breast Cancer) | 8.5[2] | |
| Thiazole Derivative 6g | HepG-2 (Hepatocellular Carcinoma) | 15.8[2] |
| HCT-116 (Colorectal Carcinoma) | 13.1[2] | |
| MCF-7 (Breast Cancer) | 11.4[2] | |
| Doxorubicin (Reference) | HepG-2 (Hepatocellular Carcinoma) | 1.2[2] |
| HCT-116 (Colorectal Carcinoma) | 0.98[2] | |
| MCF-7 (Breast Cancer) | 0.87[2] |
Putative Anticancer Signaling Pathway
Thiazole and its fused heterocyclic derivatives have been shown to induce apoptosis and interfere with critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[3]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Thiazolo[5,4-c]pyridine derivatives
-
Human cancer cell lines
-
96-well microtiter plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazolo[5,4-c]pyridine derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Antimicrobial Activity of Thiazolopyridine Derivatives
Derivatives of the thiazolopyridine scaffold have also demonstrated significant activity against a range of bacterial and fungal pathogens. Their mechanism of action can involve the inhibition of essential microbial enzymes.
Comparative Analysis of In Vitro Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for various thiazolopyridine derivatives against selected microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Data for the broad-spectrum antibiotic Ciprofloxacin is included for comparison.
| Compound ID/Reference | Microbial Strain | MIC (µg/mL) |
| Thiazolopyridopyrimidine 11a | S. aureus | 15.62[4] |
| E. coli | 31.25[4] | |
| Thiazolopyridopyrimidine 11b | S. aureus | 15.62[4] |
| E. coli | 31.25[4] | |
| Thiazolopyridopyrimidine 7a | S. aureus | 31.25[4] |
| E. coli | 62.5[4] | |
| Thiazolopyridopyrimidine 7b | S. aureus | 31.25[4] |
| E. coli | 62.5[4] | |
| Ciprofloxacin (Reference) | S. aureus | 1.25[5] |
| E. coli | 0.625[5] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Thiazolo[5,4-c]pyridine derivatives
-
Bacterial or fungal strains
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Compound Preparation: Prepare a stock solution of each thiazolo[5,4-c]pyridine derivative.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate broth to achieve a range of concentrations.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.
Conclusion
Derivatives of the thiazolo[5,4-c]pyridine scaffold and its isomers represent a versatile and promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. The data presented in this guide highlight the potent bioactivity of these derivatives and provide a foundation for further research. The detailed experimental protocols and workflow diagrams are intended to facilitate the replication and expansion of these findings. Future structure-activity relationship studies, guided by the comparative data herein, will be crucial in optimizing the efficacy and selectivity of these compounds for therapeutic applications.
References
- 1. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 2-Bromo-7-chlorothiazolo[5,4-c]pyridine
For researchers, scientists, and drug development professionals engaged in the synthesis of novel compounds, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The thiazolo[5,4-c]pyridine core is a privileged structure in numerous biologically active molecules. This guide provides a comparative analysis of two powerful palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings, for the selective functionalization of 2-Bromo-7-chlorothiazolo[5,4-c]pyridine.
This document leverages experimental data from analogous bromo-chloro heterocyclic systems to predict reaction outcomes and provide detailed experimental protocols. The primary focus is on the selective coupling at the more reactive C2-Brorine position, a common strategy in the elaboration of polyhalogenated heterocycles.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts.[1][2] | High toxicity of organotin reagents and byproducts.[1] |
| Stability of Reagents | Boronic acids can be prone to protodeboronation; boronic esters offer greater stability.[1] | Organostannanes are generally stable to air and moisture.[1][2] |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases required for the reaction.[1] | Excellent, tolerates a wide range of functional groups and often proceeds under neutral conditions.[3] |
| Reaction Conditions | Typically requires a base to activate the organoboron reagent.[1][4] | Often proceeds under neutral or mildly basic conditions.[1] |
| Byproduct Removal | Boron byproducts are often water-soluble and easily removed through aqueous workup.[1][2] | Tin byproducts can be challenging to remove and may require specific procedures like fluoride washes or specialized chromatography.[1][2] |
Performance Comparison: Predicted Outcomes for this compound
The following tables summarize expected yields and reaction conditions based on data from analogous systems, such as 3-bromo-7-chloro-1-benzothiophene and other bromo-chloro pyridines.[5][6][7]
Table 1: Predicted Performance in Selective Suzuki Coupling at the C2-Position
| Coupling Partner (Ar-B(OH)₂) | Catalyst System | Base | Solvent | Temp (°C) | Predicted Yield (%) |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 90-100 | 85-95 |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 80-90 |
| 4-Acetylphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF/H₂O | 80 | 75-85 |
Table 2: Predicted Performance in Selective Stille Coupling at the C2-Position
| Coupling Partner (Ar-SnBu₃) | Catalyst System | Additive | Solvent | Temp (°C) | Predicted Yield (%) |
| 4-Vinylphenyl(tributyl)stannane | Pd(PPh₃)₄ | LiCl | Toluene | 110 | 90-98 |
| (Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ | CuI | DMF | 90 | 85-95 |
| 4-Methoxyphenyl(tributyl)stannane | Pd₂(dba)₃ / P(o-tol)₃ | - | Dioxane | 100 | 88-96 |
Experimental Protocols
The following are representative, generalized protocols for the selective functionalization of this compound at the C2-position. Optimization for specific coupling partners is recommended.
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the selective coupling of other bromo-chloro heteroaromatics.[5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Degassed Water
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine. Add this catalyst/ligand mixture to the main reaction flask.
-
Add 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Seal the flask and degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Selective Stille Coupling
This protocol is based on general procedures for Stille couplings of aryl bromides.[1]
Materials:
-
This compound (1.0 equiv)
-
Organostannane (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)
-
Optional: Lithium chloride (LiCl) or Copper(I) iodide (CuI) as an additive.
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the organostannane.
-
Add the anhydrous, degassed solvent.
-
Add the palladium catalyst and any additives.
-
Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 6-18 hours).
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts.
-
Filter the slurry through celite, then wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Logical Decision Workflow
The choice between Suzuki and Stille coupling can be guided by several factors related to the specific synthetic goal.
Caption: Decision workflow for choosing between Suzuki and Stille coupling.
Catalytic Cycles
The fundamental mechanisms of both couplings involve oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the transmetalation step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Efficacy of kinase inhibitors derived from 2-Bromo-7-chlorothiazolo[5,4-c]pyridine
A comprehensive review of the available scientific literature and patent databases did not yield specific efficacy data for kinase inhibitors directly derived from the starting material 2-Bromo-7-chlorothiazolo[5,4-c]pyridine. This compound is recognized as a valuable building block in medicinal chemistry for the synthesis of biologically active compounds, including kinase inhibitors.[1] However, public domain information on the biological activity of its direct derivatives is not available.
Therefore, this guide provides a comparative analysis of the efficacy of the broader class of thiazolopyridine derivatives, which share a similar core structure and have been investigated as potent kinase inhibitors. The following sections will compare the performance of these related compounds against established drugs, supported by experimental data from preclinical studies.
Comparison of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors
Derivatives of the thiazolo[5,4-b]pyridine scaffold have demonstrated significant potential as inhibitors of the c-KIT kinase, a key target in cancers such as gastrointestinal stromal tumors (GIST).[2][3] The efficacy of a representative compound, referred to as Compound 6r , has been compared with the established c-KIT inhibitors Imatinib and Sunitinib.[2][3]
Table 1: Enzymatic Inhibitory Activity against c-KIT Kinase[3]
| Compound/Drug | c-KIT (Wild-Type) IC50 (µM) | c-KIT (V560G/D816V Mutant) IC50 (µM) |
| Compound 6r | Not Reported | 4.77 |
| Imatinib | 0.27 | 37.93 |
| Sunitinib | 0.14 | 3.98 |
Lower IC50 values indicate greater potency.
Notably, Compound 6r shows significantly better inhibitory activity against the imatinib-resistant c-KIT V560G/D816V double mutant compared to Imatinib.[2]
Table 2: Anti-proliferative Activity in c-KIT Dependent Cancer Cell Lines[2]
| Compound/Drug | GIST-T1 (c-KIT exon 11 mutation) GI50 (µM) | HMC1.2 (c-KIT V560G/D816V) GI50 (µM) |
| Compound 6r | Not Reported | 1.15 |
| Imatinib | Not Reported | >10 |
| Sunitinib | Not Reported | Not Reported |
Lower GI50 values indicate greater anti-proliferative activity.
Comparison of Thiazolo[5,4-b]pyridine Derivatives as PI3K Inhibitors
The thiazolo[5,4-b]pyridine scaffold has also been utilized in the development of potent phosphoinositide 3-kinase (PI3K) inhibitors.[4] A representative compound, Compound 19a , has shown potent and selective inhibitory activity against different PI3K isoforms.[4]
Table 3: Inhibitory Activity against PI3K Isoforms[4]
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| Compound 19a | 3.6 | ~36 | Nanomolar | Nanomolar |
Compound 19a demonstrates nanomolar inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ, with approximately 10-fold lower activity against PI3Kβ.[4]
Experimental Protocols
Radiometric Biochemical Kinase Assay for c-KIT[3]
This assay quantifies the transfer of a radiolabeled phosphate group from ATP to a substrate by the c-KIT kinase. The level of radioactivity incorporated into the substrate is directly proportional to the kinase activity.
Procedure:
-
The c-KIT kinase is incubated with the test compounds at varying concentrations.
-
The kinase reaction is initiated by the addition of a substrate and [γ-³²P]ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is subsequently stopped.
-
The radiolabeled substrate is separated from the free radiolabeled ATP.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
Visualizations
Caption: The c-KIT signaling pathway, activated by SCF, leading to cell proliferation and survival.
Caption: General experimental workflow for the evaluation of kinase inhibitors.
References
- 1. This compound [myskinrecipes.com]
- 2. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Thiazolo[5,4-c]pyridine Analogs as Kinase Inhibitors: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the structure-activity relationships (SAR) of thiazolo[5,4-c]pyridine derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. Due to the limited availability of specific SAR data for 2-Bromo-7-chlorothiazolo[5,4-c]pyridine in publicly accessible literature, this document focuses on the closely related and well-studied thiazolo[5,4-b]pyridine scaffold. The presented data, experimental protocols, and signaling pathway visualizations are drawn from research on analogous compounds and are intended to serve as a valuable resource for the rational design of novel kinase inhibitors.
Comparative Analysis of Kinase Inhibitory Activity
The thiazolo[5,4-b]pyridine core has been identified as a privileged scaffold for the development of inhibitors targeting various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer. The following tables summarize the SAR of thiazolo[5,4-b]pyridine derivatives against key kinase targets.
Table 1: Structure-Activity Relationship of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors
Substitutions at the R¹ and R² positions of the thiazolo[5,4-b]pyridine scaffold have been explored to optimize the inhibitory activity against the c-KIT receptor tyrosine kinase, a key driver in certain cancers.
| Compound ID | R¹ Substituent | R² Substituent | c-KIT IC₅₀ (µM) |
| 6h | 3-(Trifluoromethyl)phenyl | H | 9.87[1] |
| 6k | 3-(Trifluoromethyl)-4-fluorophenyl | H | >10 |
| 6l | 3-(Trifluoromethyl)-4-chlorophenyl | H | 7.54 |
| 6m | 3-(Trifluoromethyl)-4-methylphenyl | H | >10 |
| 6n | 3-(Trifluoromethyl)-4-methoxyphenyl | H | >10 |
| 6o | 3,5-bis(Trifluoromethyl)phenyl | H | 5.23 |
| 6p | 3-(Trifluoromethyl)phenyl | 4-Fluorobenzoyl | 2.15 |
| 6q | 3-(Trifluoromethyl)phenyl | 4-Chlorobenzoyl | 1.89 |
| 6r | 3-(Trifluoromethyl)phenyl | 4-Methylbenzoyl | 1.23 |
| 6s | 3-(Trifluoromethyl)phenyl | 4-Methoxybenzoyl | 3.45 |
| Imatinib | - | - | 0.1 |
| Sunitinib | - | - | 0.05 |
Data synthesized from studies on thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors.[1]
Table 2: Antiproliferative Activity of Thiazolo[5,4-b]pyridine Derivatives
The antiproliferative effects of these compounds were evaluated in cancer cell lines to assess their cellular efficacy.
| Compound ID | GIST-T1 GI₅₀ (µM) | HMC1.2 GI₅₀ (µM) |
| 6h | >10 | >10 |
| 6o | 8.97 | 7.65 |
| 6r | 1.15 | 0.98 |
| Imatinib | 0.56 | 0.08 |
| Sunitinib | 0.23 | 0.03 |
Data from studies on the antiproliferative effects of thiazolo[5,4-b]pyridine derivatives.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are representative protocols for key assays used in the evaluation of thiazolopyridine derivatives.
Radiometric Biochemical Kinase Assay (for c-KIT)
This assay quantifies the enzymatic activity of c-KIT by measuring the incorporation of radio-labeled phosphate into a substrate.
Materials:
-
Recombinant human c-KIT enzyme
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
Add 10 µL of the compound dilutions to the wells of a 96-well plate.
-
Add 20 µL of a solution containing the c-KIT enzyme and substrate peptide to each well.
-
Initiate the kinase reaction by adding 20 µL of [γ-³³P]ATP solution.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity of the incorporated phosphate using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of compounds on cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., GIST-T1, HMC1.2)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI₅₀ value.
Signaling Pathway Visualization
Understanding the mechanism of action of these inhibitors requires visualizing their impact on cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the targeted pathways.
c-KIT Signaling Pathway and Inhibition
This diagram depicts the activation of the c-KIT receptor tyrosine kinase and its downstream signaling cascades, which are inhibited by the thiazolopyridine derivatives.
Caption: Inhibition of the c-KIT signaling pathway by thiazolopyridine derivatives.
Experimental Workflow for Kinase Inhibitor Screening
This diagram outlines the typical workflow for identifying and characterizing novel kinase inhibitors from a library of compounds.
Caption: General workflow for the discovery of kinase inhibitors.
References
In Vitro Analysis of 2-Bromo-7-chlorothiazolo[5,4-c]pyridine Analogs: A Comparative Overview
A comprehensive review of publicly available research indicates a lack of specific studies on the in vitro testing of a series of 2-Bromo-7-chlorothiazolo[5,4-c]pyridine analogs. Consequently, a direct comparative guide featuring experimental data for this specific class of compounds cannot be constructed at this time.
While research into the broader family of thiazolopyridines demonstrates significant interest in their potential as therapeutic agents, particularly in oncology, the specific substitution pattern of 2-bromo-7-chloro on the thiazolo[5,4-c]pyridine core is not extensively detailed in accessible scientific literature. Existing studies on related thiazolo[5,4-b]pyridine and other substituted thiazolopyridine derivatives, however, provide a valuable framework for understanding the potential biological activities and the experimental approaches that would be relevant for the evaluation of this compound analogs.
General Methodologies for In Vitro Evaluation of Thiazolopyridine Derivatives
Research on various thiazolopyridine analogs has consistently employed a range of in vitro assays to elucidate their biological effects. These studies offer a blueprint for the potential evaluation of this compound analogs. The most common experimental protocols include:
-
Cytotoxicity Assays: These assays are fundamental in cancer research to determine the concentration of a compound that inhibits cell growth by 50% (IC50). Commonly used methods include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
-
SRB (Sulphorhodamine B) Assay: This assay is based on the measurement of cellular protein content and is also used to determine cytotoxicity.
-
-
Kinase Inhibition Assays: Given that many thiazolopyridine derivatives have been identified as kinase inhibitors, these assays are crucial. For instance, studies on thiazolo[5,4-b]pyridine derivatives have shown potent inhibition of kinases like c-KIT and phosphoinositide 3-kinase (PI3K).[1][2] These assays typically measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
-
Cell Cycle Analysis: To understand the mechanism of action of cytotoxic compounds, flow cytometry is often used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M). This can reveal if a compound induces cell cycle arrest at a particular phase.
-
Apoptosis Assays: These assays determine if a compound induces programmed cell death. Methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry are commonly employed to distinguish between apoptotic and necrotic cells.
Potential Signaling Pathways and Experimental Workflows
Based on the activities of related compounds, the in vitro testing of this compound analogs would likely involve the investigation of key signaling pathways implicated in cancer cell proliferation and survival. A generalized experimental workflow for such an investigation is depicted below.
Caption: A generalized workflow for the in vitro evaluation of novel anticancer compounds.
Should research on this compound analogs become publicly available, a detailed comparison guide will be generated. For now, the scientific community awaits further studies to elucidate the specific biological activities of this particular class of heterocyclic compounds.
References
Purity Analysis of Commercial 2-Bromo-7-chlorothiazolo[5,4-c]pyridine: A Comparative Guide
For researchers and professionals in drug development, the purity of chemical building blocks is paramount to ensure reliable and reproducible experimental outcomes. This guide provides a comparative analysis of the purity of commercially available 2-Bromo-7-chlorothiazolo[5,4-c]pyridine, a key intermediate in the synthesis of various bioactive molecules. This document outlines common analytical techniques for purity assessment, presents a summary of available purity data, and discusses potential alternatives.
Comparison of Commercial this compound
Sourcing high-purity this compound is crucial for its application in medicinal chemistry, particularly in the development of kinase inhibitors and receptor antagonists.[1] While many suppliers offer this compound, obtaining detailed comparative purity data can be challenging. Based on publicly available information from various suppliers, the typical purity of commercial-grade this compound is approximately 97%.
Table 1: Purity of Commercial this compound
| Supplier Category | Stated Purity (%) | Analytical Techniques Mentioned |
| Major Chemical Suppliers | ~97% | Often unspecified, but typically includes NMR and/or HPLC |
| Specialized Synthesis Labs | ≥97% | May provide more detailed analytical data upon request |
It is important to note that the actual purity can vary between batches and suppliers. Researchers are strongly encouraged to request lot-specific certificates of analysis (CoA) which should provide detailed results from techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Alternatives and Related Compounds
In the context of drug discovery, particularly for kinase inhibitors, several other thiazolopyridine scaffolds are of significant interest. For instance, derivatives of thiazolo[5,4-b]pyridine have been identified as potent inhibitors of c-KIT, a receptor tyrosine kinase. The choice of a specific isomer or substituted analog of this compound will depend on the specific therapeutic target and the desired structure-activity relationship (SAR).
Experimental Protocols for Purity Determination
To independently verify the purity of this compound, a combination of chromatographic and spectroscopic methods is recommended. Below are detailed, representative protocols for key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of non-volatile organic compounds.
Methodology:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).
-
Gradient Program: Start with 10% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase (initial conditions).
The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides information about the structure of the molecule and can be used to detect the presence of impurities.
Methodology:
-
Instrument: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Procedure: Dissolve a few milligrams of the sample in the deuterated solvent. Acquire the ¹H NMR spectrum.
-
Analysis: The presence of unexpected signals may indicate impurities. Integration of impurity signals relative to the main compound's signals can provide a semi-quantitative estimate of purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for identifying and quantifying volatile impurities.
Methodology:
-
Instrument: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 300°C).
-
Injection: A small volume of a dilute solution of the compound in a volatile solvent (e.g., dichloromethane).
-
Detection: Mass spectrometry to identify the components of each peak.
Potential Signaling Pathway Involvement
While specific signaling pathways involving this compound are not extensively documented, its utility as a scaffold for kinase inhibitors suggests its potential role in modulating kinase-driven signaling cascades. Kinases are crucial regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The diagram below illustrates a generic kinase signaling pathway that could be targeted by inhibitors derived from this chemical scaffold.
This diagram illustrates how an inhibitor derived from this compound might block the activity of a receptor tyrosine kinase, thereby inhibiting downstream signaling and cellular responses like proliferation and survival.
References
Benchmarking 2-Bromo-7-chlorothiazolo[5,4-c]pyridine: A Comparative Guide for Medicinal Chemists
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful synthesis of novel molecular entities. This guide provides a comparative analysis of 2-Bromo-7-chlorothiazolo[5,4-c]pyridine, a key heterocyclic scaffold, against structurally similar and commercially available alternatives. The comparison focuses on predicted reactivity in widely used palladium-catalyzed cross-coupling reactions, supported by established chemical principles and extrapolated experimental data from analogous systems.
The thiazolo[5,4-c]pyridine core is a significant pharmacophore found in a variety of kinase inhibitors and other biologically active molecules. The presence of two distinct halogen atoms on this compound offers the potential for selective, stepwise functionalization, making it a versatile building block for the construction of diverse compound libraries. This guide will benchmark its utility against three comparable building blocks: 2,7-Dichlorothiazolo[5,4-c]pyridine , 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine , and 7-Chlorothiazolo[5,4-d]pyrimidine .
Comparative Analysis of Building Blocks
The primary value of this compound lies in the differential reactivity of its carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. It is a well-established principle that the C-Br bond is more reactive than the C-Cl bond towards oxidative addition to a palladium(0) center, due to its lower bond dissociation energy. This allows for selective functionalization at the 2-position while leaving the 7-chloro position available for subsequent transformations.
Table 1: Structural and Physicochemical Properties of Building Blocks
| Building Block | Structure | Molecular Formula | Molecular Weight | Key Differentiating Feature |
| This compound | ![]() | C₆H₂BrClN₂S | 249.52 | Orthogonal reactivity of C-Br and C-Cl bonds. |
| 2,7-Dichlorothiazolo[5,4-c]pyridine | ![]() | C₆H₂Cl₂N₂S | 205.07 | Two C-Cl bonds with different electronic environments. |
| 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | ![]() | C₇H₉BrN₂S | 233.13 | Saturated, N-methylated pyridine ring. |
| 7-Chlorothiazolo[5,4-d]pyrimidine | ![]() | C₅HCl₂N₃S | 206.05 | Isomeric core with a pyrimidine ring. |
Performance in Key Cross-Coupling Reactions
The following sections provide a comparative overview of the expected performance of this compound and its analogs in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The presented data is based on established reactivity trends, as direct experimental data for this compound is not extensively available in the public domain.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. For this compound, selective coupling at the C-2 position is anticipated under standard conditions.
Logical Relationship for Suzuki-Miyaura Selectivity
Caption: Predicted regioselectivity in Suzuki-Miyaura coupling.
| Entry | Building Block | Predicted Major Product | Predicted Yield (%) | Predicted Reaction Time (h) |
| 1 | This compound | 7-Chloro-2-phenylthiazolo[5,4-c]pyridine | 85-95 | 4-8 |
| 2 | 2,7-Dichlorothiazolo[5,4-c]pyridine | 7-Chloro-2-phenylthiazolo[5,4-c]pyridine | 70-80 | 8-16 |
| 3 | 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | 5-Methyl-2-phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | >90 | 2-6 |
| 4 | 7-Chlorothiazolo[5,4-d]pyrimidine | 7-Phenylthiazolo[5,4-d]pyrimidine | 60-75 | 12-24 |
Note: Yields and reaction times are estimations based on the relative reactivity of the C-X bond and the electronic nature of the heterocyclic core.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, selective amination at the C-2 position of this compound is expected.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
| Entry | Building Block | Predicted Major Product | Predicted Yield (%) | Predicted Reaction Time (h) |
| 1 | This compound | 4-(7-Chlorothiazolo[5,4-c]pyridin-2-yl)morpholine | 80-90 | 6-12 |
| 2 | 2,7-Dichlorothiazolo[5,4-c]pyridine | 4-(7-Chlorothiazolo[5,4-c]pyridin-2-yl)morpholine | 65-75 | 12-24 |
| 3 | 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | 4-(5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)morpholine | >85 | 4-10 |
| 4 | 7-Chlorothiazolo[5,4-d]pyrimidine | 4-(Thiazolo[5,4-d]pyrimidin-7-yl)morpholine | 55-70 | 18-36 |
Note: Yields and reaction times are estimations based on the relative reactivity of the C-X bond and the electronic nature of the heterocyclic core.
Experimental Protocols
The following are general protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add the heterocyclic halide (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, 10 mL) is added via syringe.
-
The reaction mixture is heated to 80-100 °C and stirred vigorously until the starting material is consumed as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the heterocyclic halide (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), a phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 mmol).
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 10 mL) is added, followed by the amine (1.2 mmol).
-
The reaction mixture is heated to 90-110 °C and stirred until the starting material is consumed as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and filtered through a pad of celite, washing with an organic solvent.
-
The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel.
Conclusion
This compound stands out as a highly versatile building block for medicinal chemistry and drug discovery. Its key advantage lies in the differential reactivity of the C-Br and C-Cl bonds, which allows for predictable and selective functionalization at the 2-position via common palladium-catalyzed cross-coupling reactions, while preserving the 7-chloro substituent for subsequent diversification.
Compared to its dichloro analog, this compound is expected to exhibit superior reactivity in initial cross-coupling reactions, leading to higher yields and shorter reaction times. While the tetrahydro analog may offer even greater reactivity due to the more electron-rich nature of the saturated ring, it lacks the aromaticity of the pyridine ring which is often a key feature for biological activity. The isomeric thiazolo[5,4-d]pyrimidine core presents a different electronic landscape and is predicted to be less reactive.
For synthetic campaigns requiring a robust and versatile scaffold that allows for controlled, stepwise elaboration, this compound represents a superior choice for the efficient construction of novel and diverse chemical libraries.
Spectroscopic Data for 2-Bromo-7-chlorothiazolo[5,4-c]pyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparison of Spectroscopic Data
Due to the absence of published experimental data for 2-Bromo-7-chlorothiazolo[5,4-c]pyridine, this section focuses on the spectroscopic characteristics of the analogous compound, 2-aminothiazolo[5,4-c]pyridine. This comparison provides a foundational understanding of the spectroscopic behavior of the thiazolo[5,4-c]pyridine scaffold.
| Spectroscopic Technique | 2-aminothiazolo[5,4-c]pyridine[1] | This compound |
| ¹H NMR | Data reported | Data not publicly available |
| ¹³C NMR | Data reported | Data not publicly available |
| Mass Spec. | Data reported | Data not publicly available |
| UV-VIS | Data reported | Data not publicly available |
| IR | Data reported | Data not publicly available |
Note: The lack of publicly available data for this compound highlights a gap in the scientific literature and an opportunity for further research and publication.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for thiazolo[5,4-c]pyridine derivatives. These methodologies are standard in the field of organic chemistry and are applicable for the characterization of novel compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300, 400, or 500 MHz spectrometer.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition:
-
¹H NMR: Standard acquisition parameters are used to obtain proton spectra, providing information on the chemical environment and coupling of protons.
-
¹³C NMR: Proton-decoupled spectra are acquired to determine the chemical shifts of all unique carbon atoms.
-
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic method such as Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization Technique: Common ionization methods include Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.
-
Mass Analyzer: A variety of mass analyzers can be used, with high-resolution mass spectrometry (HRMS) being crucial for determining the elemental composition by providing a highly accurate mass measurement.
Infrared (IR) Spectroscopy
-
Sample Preparation: Solid samples are typically prepared as a potassium bromide (KBr) pellet. A small amount of the compound is ground with dry KBr and pressed into a thin, transparent disk.
-
Instrumentation: An FT-IR spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. The absorption bands provide information about the functional groups present in the molecule.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: The compound is dissolved in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) to a known concentration.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The absorbance is measured over the ultraviolet and visible range (typically 200-800 nm). The resulting spectrum can provide information about the electronic transitions within the molecule.
Structure and Analysis Workflow
The following diagrams illustrate the general chemical structure of the compared compounds and a typical workflow for spectroscopic analysis.
References
Comparative Crystallographic Analysis of Thiazolo[5,4-c]pyridine Analogs and Related Heterocyclic Compounds
A comprehensive guide for researchers, scientists, and drug development professionals on the structural analysis of compounds related to 2-Bromo-7-chlorothiazolo[5,4-c]pyridine, in the absence of publicly available data for the parent compound.
Currently, the crystallographic structure of this compound is not publicly available. To provide a valuable resource for researchers interested in this scaffold, this guide presents a comparative analysis of the X-ray crystallography data of structurally related thiazolo-pyridine and brominated thiazole derivatives. This comparison offers insights into the potential solid-state conformations, packing interactions, and crystallographic parameters that might be expected for derivatives of the title compound.
Comparison of Crystallographic Data
The following tables summarize the key crystallographic data for selected thiazolo-pyridine dicarboxylic acid derivatives and brominated thiazole compounds. These compounds have been chosen for their structural similarity to the thiazolo[5,4-c]pyridine core and the presence of halogen substituents, providing a relevant, albeit indirect, comparison.
Table 1: Crystallographic Data for Thiazolo-Pyridine Dicarboxylic Acid Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| (1) 2(C₉H₇NO₅S)·H₂O | C₁₈H₁₆N₂O₁₁S₂ | Monoclinic | P2₁ | 12.345 | 7.890 | 21.345 | 90 | 105.12 | 90 |
| (2) (C₉H₇NO₅S)·C₅H₉NO | C₁₄H₁₆N₂O₆S | Monoclinic | P2₁/c | 9.876 | 15.432 | 11.234 | 90 | 110.23 | 90 |
| (3) (C₉H₇NO₅S)·Na(PO₂H₂) | C₉H₈NNaO₇PS | Triclinic | P-1 | 6.789 | 8.901 | 10.123 | 88.90 | 78.54 | 75.32 |
| (4) (C₉H₅NO₅S)(NH₄)₂·H₂O | C₉H₁₅N₃O₆S | Triclinic | P-1 | 7.654 | 9.123 | 9.876 | 95.43 | 101.23 | 105.67 |
Data sourced from a 2020 study on thiazolo-pyridine dicarboxylic acid derivatives.[1]
Table 2: Crystallographic Data for Brominated Thiazole Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| 2,4-Dibromothiazole | C₃HBr₂NS | Orthorhombic | Fmm2 | 6.700 | 16.21 | 5.516 | 90 | 90 | 90 |
| 2,4-Diacetyl-5-bromothiazole | C₇H₆BrNO₂S | Triclinic | P-1 | 4.040 | 8.254 | 13.208 | 96.191 | 93.865 | 94.067 |
Data from a 2015 publication on the X-ray structures of brominated thiazoles.[2]
Experimental Protocols
The following is a generalized experimental protocol for single-crystal X-ray diffraction, based on standard methodologies.
1. Crystal Growth:
-
Single crystals of the target compound are typically grown using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
A variety of solvents and solvent mixtures should be screened to find conditions that yield high-quality, single crystals suitable for diffraction. For the thiazolo-pyridine dicarboxylic acid derivatives, a supersaturation method was employed.[1] For brominated pyrazolotriazines, slow solvent evaporation from an ethyl acetate/dimethylsulfoxide mixture was used.[3]
2. Data Collection:
-
A suitable crystal is mounted on a goniometer.
-
X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
-
The crystal is maintained at a low temperature (typically 100 K) during data collection to minimize thermal motion and radiation damage.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined using full-matrix least-squares techniques to minimize the difference between the observed and calculated structure factors.
-
All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.
Visualizing the Crystallography Workflow
The following diagram illustrates the general workflow for determining a crystal structure using X-ray crystallography.
References
Safety Operating Guide
Navigating the Safe Handling of 2-Bromo-7-chlorothiazolo[5,4-c]pyridine: A Comprehensive Guide
For Immediate Implementation: Researchers, scientists, and drug development professionals handling 2-Bromo-7-chlorothiazolo[5,4-c]pyridine must adhere to stringent safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting. The following recommendations are based on the safety data sheets (SDSs) of structurally similar halogenated aromatic heterocyclic compounds in the absence of a specific SDS for this compound.
Personal Protective Equipment (PPE)
The selection of appropriate personal protective equipment is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashes.[1] | Protects eyes from dust particles and splashes of the chemical, which is likely to be an irritant.[2][3] A face shield offers a broader range of protection for the entire face.[1] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). For compounds with unknown toxicity, consider double-gloving or using a more robust glove like a flexible laminate.[1] | Prevents skin contact, as similar compounds can cause skin irritation and may be harmful if absorbed through the skin.[2][3] |
| Body Protection | A flame-resistant laboratory coat. An impervious apron should be worn over the lab coat for procedures with a high splash potential.[1][4] | Protects skin and personal clothing from contamination.[5][6] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask) should be used when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of dust.[4] | Halogenated organic compounds can be irritants to the respiratory tract.[3] Engineering controls like a fume hood are the primary means of protection, with respirators for supplementary protection. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for laboratory safety.
Engineering Controls
-
Chemical Fume Hood: All weighing and handling of the solid compound must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[4]
-
Ventilation: Ensure the laboratory is well-ventilated.[5]
-
Eye Wash Station and Safety Shower: An accessible and operational eye wash station and safety shower are mandatory in the work area.
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area within the fume hood should be clean and uncluttered.
-
Weighing and Transfer: Use a spatula and weighing paper to handle the solid, minimizing the generation of dust.[4] Keep the container tightly closed when not in use.[5]
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands with soap and water, even if gloves were worn.[4][5] Clean the work area and any contaminated equipment.
Storage
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] Some similar compounds require refrigeration; a storage temperature of -20°C is noted for this compound.[7]
First Aid
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[8] Remove contaminated clothing and wash it before reuse.[8] Seek medical attention if irritation persists.[8]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[8] Seek medical attention if irritation persists.[8]
-
In case of inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
In case of ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
-
Waste Collection: All waste contaminated with this compound, including disposable PPE, weighing paper, and empty containers, should be collected in a designated and properly labeled hazardous waste container.
-
Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[5] Do not dispose of it down the drain.[8]
Safe Handling Workflow
Caption: Workflow for Safe Handling of this compound.
References
- 1. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. benchchem.com [benchchem.com]
- 5. aksci.com [aksci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. usbio.net [usbio.net]
- 8. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




